Product packaging for Dimethyl 2-anilinobut-2-enedioate(Cat. No.:CAS No. 54494-74-5)

Dimethyl 2-anilinobut-2-enedioate

Cat. No.: B3191441
CAS No.: 54494-74-5
M. Wt: 235.24 g/mol
InChI Key: LCHIHUQAZKSJRB-UHFFFAOYSA-N
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Description

Dimethyl 2-anilinobut-2-enedioate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4 B3191441 Dimethyl 2-anilinobut-2-enedioate CAS No. 54494-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-anilinobut-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIHUQAZKSJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-Anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-anilinobut-2-enedioate, a versatile enamine intermediate in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and a full spectroscopic and physical characterization of the compound.

Introduction

This compound, also known as dimethyl anilinofumarate, is an organic compound with the molecular formula C₁₂H₁₃NO₄. Its structure, featuring a reactive enamine moiety and two ester groups, makes it a valuable precursor in the synthesis of more complex heterocyclic molecules, including quinoline derivatives, which are of interest in pharmaceutical and agrochemical development.[1] The primary route to this compound is the Michael addition reaction between aniline and dimethyl acetylenedicarboxylate (DMAD).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the conjugate addition of aniline to the electron-deficient triple bond of dimethyl acetylenedicarboxylate. This reaction is typically exothermic and proceeds readily without the need for a catalyst. The reaction generally yields the thermodynamically more stable (E)-isomer (fumarate derivative) due to steric hindrance in the transition state.[2]

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product Aniline Aniline Product This compound Aniline->Product DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of aromatic amines with dimethyl acetylenedicarboxylate.[2]

Materials:

  • Aniline (freshly distilled, 0.93 g, 10 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)

  • Methanol (20 mL)

Procedure:

  • A solution of aniline (10 mmol) in methanol (10 mL) is prepared in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Dimethyl acetylenedicarboxylate (10 mmol) is dissolved in methanol (10 mL) and added dropwise to the stirred aniline solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified. If the product is a solid, it can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture. If it is an oil, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Yield: Yields for this type of reaction are typically in the range of 60-90%.[2]

Physical and Chemical Properties

There are conflicting reports in the literature and commercial sources regarding the physical state of this compound at room temperature. Some sources describe it as a pale yellow liquid, while older literature suggests it can be a solid, which is consistent with its ability to be used in subsequent thermal cyclization reactions.[1][2] This discrepancy may be due to the presence of impurities or differences in the isomeric ratio (E/Z). The data presented below is a compilation from various sources.

PropertyValue
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol [1]
CAS Number 54494-74-5[1]
Appearance Clear to pale yellow liquid or solid
Boiling Point Approx. 210 °C (at standard pressure)[1]
Density Approx. 1.1 g/cm³[1]
Solubility Soluble in organic solvents like ethanol and acetone[1]

Spectroscopic Characterization

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.0Singlet (broad)1HN-H
~6.9 - 7.4Multiplet5HAromatic C-H
~5.4Singlet1HVinylic =C-H
~3.7Singlet3HO-CH₃ (ester)
~3.6Singlet3HO-CH₃ (ester)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The NH proton signal is often broad and its position can be highly variable.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~165C=O (ester)
~150=C-N (vinylic)
~139Aromatic C (quaternary)
~129Aromatic C-H
~125Aromatic C-H
~123Aromatic C-H
~95=C-H (vinylic)
~52O-CH₃ (ester)
~51O-CH₃ (ester)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400MediumN-H stretch
~3050 - 3100WeakAromatic C-H stretch
~2950 - 3000WeakAliphatic C-H stretch (CH₃)
~1710 - 1730StrongC=O stretch (ester, unconjugated)
~1650 - 1670StrongC=O stretch (ester, conjugated)
~1600 - 1620StrongC=C stretch (vinylic)
~1580, ~1490MediumC=C stretch (aromatic ring)
~1200 - 1300StrongC-O stretch (ester)
Mass Spectrometry
m/z ValueInterpretation
235[M]⁺ Molecular ion
204[M - OCH₃]⁺
176[M - CO₂CH₃]⁺
144[M - C₆H₅NH - H]⁺
77[C₆H₅]⁺

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to full characterization of the target molecule.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Aniline + DMAD in Methanol Reaction Michael Addition at 0°C to RT Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure this compound Purification->Product HNMR ¹H NMR Product->HNMR Verify Structure CNMR ¹³C NMR Product->CNMR Confirm Carbon Skeleton IR IR Spectroscopy Product->IR Identify Functional Groups MS Mass Spectrometry Product->MS Confirm Molecular Weight PhysProps Physical Properties (m.p./b.p.) Product->PhysProps Determine Physical State

Caption: Workflow for Synthesis and Characterization.

Conclusion

This guide has detailed the synthesis and comprehensive characterization of this compound. The Michael addition of aniline to dimethyl acetylenedicarboxylate provides an efficient route to this valuable synthetic intermediate. The provided experimental protocol and tabulated spectroscopic data serve as a crucial resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and identification of this compound for further applications in the development of novel molecules. It is recommended that the physical state and ¹³C NMR data be definitively confirmed experimentally due to some ambiguity in available sources.

References

In-Depth Technical Guide: Physicochemical Properties of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Dimethyl 2-anilinobut-2-enedioate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental insights and structured data presentation.

Core Physicochemical Properties

This compound is an organic compound classified as a diester, featuring an aniline moiety attached to a butenedioate backbone.[1] Its chemical structure lends itself to a range of chemical transformations and potential biological interactions. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₄[1]
Molecular Weight 235.24 g/mol [1]
CAS Number 54494-74-5[1]
Appearance Clear to pale yellow liquid[1]
Boiling Point Approximately 210 °C[1]
Density Approximately 1.1 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol and acetone.
Melting Point Not well-defined (liquid at room temperature)[1]
IUPAC Name This compound[1]
SMILES COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1[1]
InChI Key LCHIHUQAZKSJRB-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a Knoevenagel condensation reaction.[1] This method involves the reaction of an aniline derivative with a suitable dicarbonyl compound, typically in the presence of a basic catalyst.[1]

Generalized Experimental Protocol for Knoevenagel Condensation

Materials:

  • Aniline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., methanol, ethanol, or toluene)

  • Basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in the chosen anhydrous solvent.

  • Slowly add dimethyl acetylenedicarboxylate (DMAD) to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Add a catalytic amount of the basic catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C=O stretching of the ester groups, and C=C stretching of the alkene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the aniline ring, the vinyl proton, and the methyl protons of the two ester groups.

    • ¹³C NMR spectroscopy will display signals for the aromatic carbons, the olefinic carbons, the carbonyl carbons of the ester groups, and the methyl carbons.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, related compounds such as Dimethyl Fumarate (DMF) have been shown to possess significant immunomodulatory and anti-inflammatory properties. DMF is an approved treatment for multiple sclerosis and psoriasis. Its mechanism of action involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Given the structural similarities, it is plausible that this compound could exhibit comparable biological activities.

Representative Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and the potential inhibitory action of a bioactive compound.

G Representative Diagram: Inhibition of the NF-κB Signaling Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB IκBα degradation releases NF-κB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor This compound (Hypothesized) Inhibitor->IKK Inhibits (Potential MOA)

Caption: Hypothetical inhibition of the NF-κB pathway.

Representative Signaling Pathway: Inhibition of STAT3

The STAT3 signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. The diagram below depicts a simplified overview of the JAK-STAT3 pathway and a potential point of inhibition.

G Representative Diagram: Inhibition of the STAT3 Signaling Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression Induces Inhibitor This compound (Hypothesized) Inhibitor->STAT3 Inhibits Phosphorylation (Potential MOA)

Caption: Hypothetical inhibition of the STAT3 pathway.

Experimental Workflow Visualization

To provide a clear overview of the synthesis and analysis process, the following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Synthesis and Analysis Start Start Reactants 1. Mix Reactants (Aniline, DMAD, Solvent, Catalyst) Start->Reactants Reaction 2. Knoevenagel Condensation (Reflux) Reactants->Reaction Workup 3. Reaction Workup (Solvent Removal) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization 5. Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Dimethyl 2-anilinobut-2-enedioate Characterization->Final_Product End End Final_Product->End

Caption: Synthesis and analysis workflow.

Conclusion

This compound presents an interesting scaffold for chemical and biological exploration. This guide provides foundational physicochemical data and outlines a general synthetic approach. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications, particularly in the context of inflammatory and proliferative diseases where pathways like NF-κB and STAT3 are dysregulated. The provided experimental frameworks and visualizations serve as a starting point for researchers aiming to investigate this and related molecules.

References

Spectroscopic Profile of Dimethyl 2-anilinobut-2-enedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-anilinobut-2-enedioate (CAS No. 54494-74-5), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions based on its chemical structure with available data from analogous compounds. The information is presented to facilitate the identification and characterization of this molecule in a research and development setting.

Introduction

This compound is an enaminone, a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif imparts unique chemical reactivity and potential biological activity. The molecule's full chemical name is dimethyl 2-(phenylamino)but-2-enedioate, and its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol .[2] Accurate spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for elucidating its role in various chemical reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its structure and known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.0 - 11.0Singlet (broad)1HN-HChemical shift is concentration and solvent dependent; may exchange with D₂O.
~7.20 - 7.40Multiplet2HAr-H (meta)Aromatic protons of the aniline ring.
~7.00 - 7.15Multiplet3HAr-H (ortho, para)Aromatic protons of the aniline ring.
~5.50 - 5.80Singlet1H=C-HOlefinic proton.
~3.70Singlet3H-OCH₃Methyl ester protons.
~3.60Singlet3H-OCH₃Methyl ester protons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~168.0C=OEster carbonyl carbon.
~165.0C=OEster carbonyl carbon.
~150.0=C-NOlefinic carbon attached to nitrogen.
~140.0Ar-C (ipso)Aromatic carbon attached to nitrogen.
~129.0Ar-CAromatic carbons.
~124.0Ar-CAromatic carbons.
~120.0Ar-CAromatic carbons.
~95.0=C-HOlefinic carbon attached to hydrogen.
~51.0-OCH₃Methyl ester carbon.
~50.0-OCH₃Methyl ester carbon.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, SharpN-H stretch
~3100 - 3000MediumC-H stretch (aromatic)
~3000 - 2850MediumC-H stretch (aliphatic)
~1720 - 1700StrongC=O stretch (ester)
~1660 - 1640StrongC=O stretch (conjugated ester)
~1620 - 1600StrongC=C stretch (alkene)
~1600, ~1500MediumC=C stretch (aromatic)
~1250 - 1150StrongC-O stretch (ester)
~750, ~690StrongC-H bend (aromatic, monosubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
235[M]⁺Molecular ion peak.
204[M - OCH₃]⁺Loss of a methoxy radical.
176[M - COOCH₃]⁺Loss of a carbomethoxy radical.
119[C₆H₅NH=C=O]⁺Fragment resulting from cleavage of the butenedioate chain.
93[C₆H₅NH₂]⁺Aniline fragment.
77[C₆H₅]⁺Phenyl fragment.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Infrared spectrometer (e.g., FTIR)

  • Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory

  • Mortar and pestle (for KBr pellet method)

  • Solvent (e.g., chloroform or dichloromethane) for thin film method

Procedure (Thin Film Method):

  • Dissolve a small amount of the sample in a few drops of a volatile solvent like chloroform.

  • Apply a drop of the solution to a KBr or NaCl plate.

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Place the plate in the sample holder of the IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with a clean, empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent (e.g., methanol or acetonitrile)

  • Sample vials

Procedure (Electron Ionization - EI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization energy (typically 70 eV for EI).

  • Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a gas or liquid chromatograph.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Purity Check cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Dimethyl 2-anilinobut-2-enedioate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC Purity Check (e.g., TLC, HPLC) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR IR IR Spectroscopy TLC->IR MS Mass Spectrometry TLC->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Solubility Profile of Dimethyl 2-anilinobut-2-enedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl 2-anilinobut-2-enedioate in common laboratory solvents. Due to the limited availability of quantitative solubility data for this specific compound, this guide also includes data for a structurally similar compound, dimethyl maleate, to provide valuable estimations for formulation and experimental design. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise solubility parameters under their specific laboratory conditions.

Overview of this compound

This compound is an organic compound featuring a core enamine functional group. Enamines are versatile intermediates in organic synthesis and can be found in various biologically active molecules. Understanding the solubility of this compound is critical for its application in drug discovery, chemical synthesis, and materials science, as it governs formulation, reaction conditions, and bioavailability.

Qualitative Solubility:

Published data indicates that this compound is soluble in organic solvents such as ethanol and acetone[1].

Estimated Solubility Data from a Structural Analog: Dimethyl Maleate

To provide a more quantitative insight, the solubility of dimethyl maleate, a close structural analog lacking the aniline group, is presented. Researchers should consider this data as an approximation, as the presence of the aniline moiety in this compound will influence its polarity and hydrogen bonding capabilities, thereby altering its solubility profile.

SolventFormulaTypeSolubility of Dimethyl MaleateReference
WaterH₂OPolar Protic77.9 g/L (at 20 °C)[2]
EthanolC₂H₅OHPolar Protic50 mg/mL (Miscible)[2]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible
Acetone(CH₃)₂COPolar AproticSoluble[3]
ChloroformCHCl₃Polar AproticSoluble[3]
BenzeneC₆H₆NonpolarInsoluble[3]
GasolineN/ANonpolarInsoluble[3]

Note: One source described dimethyl maleate as "miscible with water," which may suggest high solubility under certain conditions[4].

Experimental Protocols for Solubility Determination

For precise solubility measurement of this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 25 mg of this compound to a small test tube[5].

  • Add 0.75 mL of the selected solvent in small portions[5].

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds[5].

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • If the compound dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • For liquid compounds, miscibility can be determined by adding the compound dropwise to the solvent and observing if distinct layers form[6].

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a numerical value for the solubility of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or other sealable containers

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow and Chemical Reactivity

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G start Start: Obtain Compound and Solvents qual_sol Qualitative Solubility Test (e.g., 25 mg in 0.75 mL solvent) start->qual_sol is_soluble Is the compound soluble? qual_sol->is_soluble quant_sol Quantitative Solubility Determination (Saturated Solution Method) is_soluble->quant_sol Yes end End: Report Solubility Data is_soluble->end No (Insoluble) analyze Analyze Supernatant (e.g., HPLC, UV-Vis) quant_sol->analyze analyze->end

Caption: Workflow for Solubility Determination.

Logical Relationships in Enamine Reactivity

This compound's chemical behavior is largely dictated by its enamine functional group. The following diagram illustrates the key resonance structures and general reactivity of enamines, which are crucial for understanding its potential biological interactions and synthetic applications.

G enamine Enamine R₂N−C(R')=CR₂ zwitterion Zwitterionic Resonance Form R₂N⁺=C(R')−C⁻R₂ enamine->zwitterion Resonance electrophile Electrophile (E⁺) zwitterion->electrophile Nucleophilic Attack product Alkylated Product electrophile->product

References

discovery and historical background of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 2-anilinobut-2-enedioate, a versatile intermediate in organic synthesis. The document details its chemical properties, synthesis, and historical background, with a focus on providing practical information for laboratory applications. While the exact historical discovery of this compound is not readily traceable through standard chemical literature databases, its synthesis is a well-established example of the addition of amines to activated alkynes. This guide presents detailed experimental protocols, structured data tables for easy reference, and graphical representations of the synthetic pathway and experimental workflow. Notably, a thorough search of scientific literature reveals no specific established signaling pathways associated with this compound. This is in contrast to the similarly named but structurally distinct compound, dimethyl fumarate, which has well-documented immunomodulatory effects. This guide clarifies this important distinction to prevent potential research misdirection.

Introduction

This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive double bond, two ester functional groups, and an aniline moiety, makes it a versatile precursor for a variety of chemical transformations.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and synthesis.

Historical Background and Discovery

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.

PropertyValueReference
IUPAC NameThis compound[7]
Molecular FormulaC12H13NO4[7]
Molecular Weight235.24 g/mol [7]
CAS Number54494-74-5[1]
AppearanceNot specified (likely a solid)
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified
XLogP3-AA2.5[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count5[7]

Table 1: Chemical and Physical Properties of this compound

Synthesis and Experimental Protocols

The primary and most direct method for the synthesis of this compound is the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD).[8] This reaction is a nucleophilic addition of the amine to the electron-deficient alkyne.

General Reaction Scheme

G aniline Aniline reaction + aniline->reaction dmad Dimethyl Acetylenedicarboxylate (DMAD) dmad->reaction product This compound reaction->product Solvent (e.g., Methanol)

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the addition of amines to acetylenedicarboxylic esters.

Materials:

  • Aniline (freshly distilled)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (anhydrous)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous methanol (20 mL).

  • Addition of DMAD: Cool the solution in an ice bath. To the stirred solution, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with cold hexane, and dry under vacuum.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.

Spectroscopic Data

While a specific, unified dataset for this compound is not available in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

TechniqueExpected Peaks/Signals
¹H NMR δ ~3.6-3.8 ppm (s, 6H, 2 x -OCH₃), δ ~5.0-5.5 ppm (s, 1H, =CH), δ ~6.8-7.4 ppm (m, 5H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, -NH)
¹³C NMR δ ~51-53 ppm (2 x -OCH₃), δ ~90-100 ppm (=CH), δ ~115-130 ppm (Ar-C), δ ~140-150 ppm (Ar-C-N and =C-N), δ ~165-170 ppm (2 x C=O)
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1700-1730 (C=O stretch, ester), ~1600-1650 (C=C stretch), ~1500-1600 (Ar C=C stretch)
Mass Spec (m/z) 235 (M⁺), other fragments corresponding to loss of -OCH₃, -COOCH₃, and aniline fragments.

Table 2: Predicted Spectroscopic Data for this compound

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Aniline + DMAD in Methanol reaction Stir at Room Temperature reactants->reaction workup Solvent Removal reaction->workup recrystallization Recrystallization (Ethyl Acetate/Hexane) workup->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying nmr NMR Spectroscopy (¹H, ¹³C) drying->nmr ir IR Spectroscopy drying->ir ms Mass Spectrometry drying->ms

Caption: General experimental workflow for the synthesis and characterization.

Biological Activity and Signaling Pathways

A critical point of clarification for researchers is the distinction between this compound and the therapeutic agent, dimethyl fumarate (DMF). While their names bear some resemblance, they are structurally and pharmacologically distinct compounds.

Extensive searches of the scientific literature and biological databases have not revealed any established signaling pathways or specific mechanisms of action for This compound . Its primary utility reported is as a chemical intermediate.[1]

In contrast, dimethyl fumarate (DMF) is an FDA-approved drug for treating multiple sclerosis and psoriasis.[9][10] The mechanism of action for DMF is understood to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, which plays a crucial role in cellular protection against oxidative stress.[10][11] DMF also exhibits immunomodulatory effects by influencing T-cell populations and inhibiting the NF-κB signaling pathway.[10]

It is imperative that researchers do not extrapolate the biological activities and signaling pathway involvement of dimethyl fumarate to this compound, as there is no scientific basis for such an association. The mandatory requirement for a signaling pathway diagram for the topic compound cannot be fulfilled based on current scientific knowledge.

Conclusion

This compound is a readily synthesized organic compound with utility as a versatile intermediate. This guide has provided a detailed overview of its chemical properties, a representative experimental protocol for its synthesis, and a summary of its expected spectroscopic characteristics. The historical origins of the compound are not clearly documented, though its synthesis falls within a well-established class of chemical reactions. Crucially, this guide clarifies that there is no known biological signaling pathway associated with this compound, and it should not be confused with the pharmacologically active compound dimethyl fumarate. This information is vital for guiding future research and preventing the misattribution of biological effects.

References

An In-depth Technical Guide on Dimethyl 2-anilinobut-2-enedioate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-anilinobut-2-enedioate is a diester compound belonging to the broader class of aromatic enamines. Its synthesis is primarily achieved through Knoevenagel condensation. While this molecule serves as a versatile building block in organic synthesis for more complex molecules, particularly in the pharmaceutical and agrochemical sectors, publicly available quantitative data on its specific biological activities and those of its close analogs are limited. This guide provides a comprehensive overview of the known synthesis, potential therapeutic applications, and detailed, albeit general, experimental protocols for the evaluation of such compounds. Due to the scarcity of specific data for this compound, this document leverages information on related chemical structures and general pharmacological screening methodologies to provide a foundational understanding for researchers.

Chemical Profile

  • IUPAC Name: this compound

  • Synonyms: Dimethyl 2-(phenylamino)-2-butenedioate

  • Molecular Formula: C₁₂H₁₃NO₄

  • Molecular Weight: 235.24 g/mol

  • Structure:

Synthesis

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.

General Experimental Protocol: Knoevenagel Condensation

Materials:

  • Aniline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (as solvent)

  • Piperidine (as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a solution of aniline (1.0 eq) in methanol, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at room temperature with continuous stirring.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Potential Applications

Anticancer Activity

Derivatives of 2-anilinopyrimidine have been investigated as potent inhibitors of various kinases, which are key players in cancer signaling pathways.[1][2] The enamine moiety is also present in a number of compounds with demonstrated anticancer properties.

Antimicrobial Activity

Aniline and its derivatives are known to possess antimicrobial properties. Substituted aniline derivatives have been evaluated for their activity against various bacterial and fungal strains.

Note: The following tables are presented as templates. The lack of specific data in the public domain prevents the inclusion of quantitative values for this compound and its direct analogs.

Table 1: Template for Anticancer Activity Data (IC₅₀ in µM)
CompoundCell Line 1Cell Line 2Cell Line 3
This compoundN/AN/AN/A
Analog 1 (e.g., chloro-substituted)N/AN/AN/A
Analog 2 (e.g., methoxy-substituted)N/AN/AN/A
Doxorubicin (Control)ValueValueValue
Table 2: Template for Antimicrobial Activity Data (MIC in µg/mL)
CompoundS. aureusE. coliC. albicans
This compoundN/AN/AN/A
Analog 1 (e.g., fluoro-substituted)N/AN/AN/A
Analog 2 (e.g., nitro-substituted)N/AN/AN/A
Ciprofloxacin (Control)ValueValueN/A
Fluconazole (Control)N/AN/AValue

Experimental Protocols for Biological Evaluation

The following are detailed, standard protocols for assessing the potential anticancer and antimicrobial activities of this compound and its analogs.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Putative Signaling Pathways

Based on the known activities of structurally related compounds, this compound and its analogs could potentially modulate several signaling pathways implicated in cancer. A hypothetical pathway is presented below.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound This compound (Hypothetical) Compound->PI3K Inhibition? ERK ERK Compound->ERK Inhibition? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its analogs.

G Synthesis Synthesis via Knoevenagel Condensation Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis

Caption: General workflow for synthesis and biological screening.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for development in medicinal and agrochemical chemistry. The lack of extensive, publicly available data on its biological activities highlights a significant research gap. Future studies should focus on the systematic synthesis of a library of analogs with diverse substitutions on the aniline ring. Comprehensive screening of these compounds for anticancer, antimicrobial, and other biological activities is warranted. Subsequent mechanistic studies on the most promising candidates will be crucial to elucidate their modes of action and identify specific molecular targets and signaling pathways. Such a focused research effort will be necessary to unlock the full therapeutic potential of this class of compounds.

References

A Theoretical Investigation into the Molecular Structure of Dimethyl 2-anilinobut-2-enedioate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the structural elucidation of Dimethyl 2-anilinobut-2-enedioate. While specific experimental theoretical data for this compound is not extensively available in public literature, this paper outlines a robust computational workflow, from initial molecular modeling to in-depth quantum chemical calculations. It serves as a methodological blueprint for researchers seeking to investigate the geometric, electronic, and conformational properties of this and related molecules. The guide includes hypothetical data tables, detailed protocols for computational experiments, and visualizations of the theoretical workflow and potential molecular interactions, offering a foundational resource for further research in drug design and materials science.

Introduction

This compound is an organic compound with potential applications in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, characterized by a diester functionality and an aniline moiety, suggests the possibility of interesting electronic and conformational properties, including intramolecular hydrogen bonding and various isomeric forms (E/Z). Understanding the three-dimensional structure and electronic landscape of this molecule is crucial for predicting its reactivity, biological activity, and potential as a building block in organic synthesis.

Theoretical and computational chemistry offer powerful tools to investigate molecular properties at the atomic level, complementing experimental techniques like X-ray crystallography and NMR spectroscopy. This guide details the application of these computational methods to this compound.

Methodologies for Theoretical Structural Analysis

A typical theoretical investigation into the structure of a molecule like this compound involves a multi-step computational protocol. The following sections detail the key experimental (computational) procedures.

Initial Structure Generation and Conformational Analysis

The first step in a theoretical study is to generate a plausible 3D structure of the molecule. This can be achieved using molecular mechanics software. A subsequent conformational search is essential to identify the lowest energy conformers.

Experimental Protocol:

  • Initial Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing tool.

  • 3D Generation: The 2D structure is converted into an initial 3D geometry using a molecular builder.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or UFF) to explore the potential energy surface and identify stable conformers. This involves rotating the single bonds, particularly the C-N bond and the bonds associated with the ester groups.

  • Geometry Optimization: The identified low-energy conformers are then subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM7) or a fast DFT method to refine their structures.

Quantum Chemical Calculations

For accurate geometric and electronic properties, high-level quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed.

Experimental Protocol:

  • Selection of Method and Basis Set: The choice of DFT functional and basis set is critical for accuracy. A common and well-balanced choice is the B3LYP hybrid functional with a 6-31G* or larger basis set (e.g., 6-311++G** to include diffuse and polarization functions, which are important for describing non-covalent interactions).

  • Geometry Optimization: A full geometry optimization is performed on the most stable conformer(s) identified from the conformational search. The optimization is carried out until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: To confirm that the optimized structure is a true minimum (and not a transition state), a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Molecular Properties: Following successful optimization, various electronic properties are calculated, including:

    • Molecular Orbital Analysis: energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Mulliken Atomic Charges: to understand the charge distribution within the molecule.

    • Dipole Moment: to assess the overall polarity of the molecule.

Predicted Structural and Electronic Data

The following tables present hypothetical but realistic quantitative data that would be obtained from the aforementioned theoretical studies on the E-isomer of this compound, which is expected to be more stable due to reduced steric hindrance.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G)**
ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C=C1.35C=C-N121.5C(phenyl)-N-C=C178.0
C-N1.38C-N-H118.0H-N-C=C0.0
N-H1.01C=C-C(=O)120.0C=C-C(=O)-O180.0
C=O (ester 1)1.22O=C-O125.0C=C-C(=O)-O0.0
C-O (ester 1)1.35C-O-CH3116.0
C=O (ester 2)1.23
C-O (ester 2)1.34
Table 2: Calculated Electronic Properties (B3LYP/6-311++G)**
PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
Total Energy-879.5 Hartree
Table 3: Mulliken Atomic Charges
AtomCharge (e)
N-0.65
H (on N)+0.35
O (carbonyl, ester 1)-0.55
O (carbonyl, ester 2)-0.58
C (phenyl, attached to N)+0.10

Visualizations

Visual representations are crucial for understanding the workflow of theoretical studies and the resulting molecular structures and interactions.

Theoretical_Workflow cluster_prep 1. Initial Structure Preparation cluster_quantum 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis and Interpretation draw_2d 2D Structure Drawing gen_3d 3D Model Generation draw_2d->gen_3d conf_search Conformational Search (MM) gen_3d->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc prop_calc Calculation of Molecular Properties freq_calc->prop_calc struct_analysis Structural Analysis (Bonds, Angles) prop_calc->struct_analysis elec_analysis Electronic Analysis (HOMO/LUMO, Charges) prop_calc->elec_analysis report Reporting and Visualization struct_analysis->report elec_analysis->report

References

Methodological & Application

Application Notes and Protocols: Dimethyl 2-Anilinobut-2-enedioate as a Precursor for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of quinoline derivatives using dimethyl 2-anilinobut-2-enedioate as a key precursor. This intermediate is typically formed in situ from the reaction of anilines with dimethyl acetylenedicarboxylate (DMAD). The protocols outlined below focus on a metal-free iodine-catalyzed approach and the classic Gould-Jacobs reaction, offering versatile and efficient methods for the synthesis of functionalized quinolines, which are pivotal scaffolds in medicinal chemistry and materials science.

Metal-Free, Iodine-Catalyzed Synthesis of Dimethyl Quinoline-2,4-dicarboxylates

This one-pot protocol describes an efficient and environmentally friendly method for the synthesis of various dimethyl quinoline-2,4-dicarboxylate derivatives from anilines and dimethyl acetylenedicarboxylate (DMAD) using molecular iodine as a catalyst.[1] The reaction proceeds through the initial formation of this compound, which then undergoes an iodine-mediated cyclization and oxidation to afford the quinoline scaffold.

Data Presentation

Table 1: Substrate Scope for the Iodine-Catalyzed Synthesis of Dimethyl Quinoline-2,4-dicarboxylates

EntryAniline DerivativeProductYield (%)
1AnilineDimethyl quinoline-2,4-dicarboxylate85
24-MethylanilineDimethyl 6-methylquinoline-2,4-dicarboxylate88
34-MethoxyanilineDimethyl 6-methoxyquinoline-2,4-dicarboxylate90
44-ChloroanilineDimethyl 6-chloroquinoline-2,4-dicarboxylate82
54-BromoanilineDimethyl 6-bromoquinoline-2,4-dicarboxylate80
63-MethylanilineDimethyl 7-methylquinoline-2,4-dicarboxylate86
73-MethoxyanilineDimethyl 7-methoxyquinoline-2,4-dicarboxylate87
82-MethylanilineDimethyl 8-methylquinoline-2,4-dicarboxylate75
92-ChloroanilineDimethyl 8-chloroquinoline-2,4-dicarboxylate72
10Naphthalen-1-amineDimethyl benzo[h]quinoline-2,4-dicarboxylate78

Yields are for isolated products.

Experimental Protocol

Materials:

  • Substituted aniline (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (2.2 mmol)

  • Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

  • Acetonitrile (MeCN) (3 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the substituted aniline (1.0 mmol), acetonitrile (3 mL), and dimethyl acetylenedicarboxylate (2.2 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add molecular iodine (0.2 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure dimethyl quinoline-2,4-dicarboxylate derivative.

Signaling Pathway and Experimental Workflow

Iodine_Catalyzed_Quinoline_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Iodine-Mediated Cyclization & Oxidation Aniline Aniline Enamine This compound (Enamine Intermediate) Aniline->Enamine + DMAD (Michael Addition) DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Enamine Cyclized_Intermediate Dihydroquinoline Intermediate Enamine->Cyclized_Intermediate + I₂ (Electrophilic Cyclization) Quinoline Dimethyl Quinoline-2,4-dicarboxylate Cyclized_Intermediate->Quinoline - 2HI (Oxidation/Aromatization)

Caption: Reaction pathway for the iodine-catalyzed synthesis of quinoline derivatives.

Experimental_Workflow Reactants 1. Mix Aniline, DMAD, and Acetonitrile Iodine 2. Add Molecular Iodine Reactants->Iodine Reaction 3. Heat at 80°C under Reflux Iodine->Reaction Workup 4. Solvent Evaporation Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Pure Dimethyl Quinoline-2,4-dicarboxylate Purification->Product

Caption: Experimental workflow for the iodine-catalyzed synthesis of quinolines.

Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinoline Derivatives

The Gould-Jacobs reaction is a classical and widely used method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[2] The reaction involves the condensation of an aniline with a malonic ester derivative, typically diethyl ethoxymethylenemalonate, followed by a thermal cyclization. The resulting ester can then be hydrolyzed and decarboxylated if desired. While not directly starting from this compound, the initial condensation step forms a similar enamine intermediate.

Data Presentation

Table 2: Reaction Conditions and Yields for the Gould-Jacobs Reaction

EntryAniline DerivativeCondensation Temp. (°C)Cyclization Temp. (°C)ProductYield (%)
1Aniline100-110240-250 (in Dowtherm A)4-Hydroxyquinoline-3-carboxylic acid ethyl ester~85-90
23-Chloroaniline120-130250 (in Diphenyl ether)7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester~80
33-Trifluoromethylaniline130-140250 (in Diphenyl ether)4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester~75
42-Methylaniline100-110250 (in Dowtherm A)4-Hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester~70

Yields are for the cyclized ester product and can vary based on specific reaction conditions and scale.

Experimental Protocol

Materials:

  • Substituted aniline (1.0 mol)

  • Diethyl ethoxymethylenemalonate (1.05 mol)

  • High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

  • Round-bottom flask (appropriate size)

  • Heating mantle with a temperature controller

  • Distillation apparatus

Procedure:

Step 1: Formation of the Anilinomethylenemalonate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.05 mol).

  • Heat the mixture with stirring to approximately 100-130 °C.

  • Ethanol will begin to distill from the reaction mixture. Continue heating until the theoretical amount of ethanol has been collected.

  • The remaining residue is the crude diethyl 2-((arylamino)methylene)malonate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

  • Add the crude anilinomethylenemalonate intermediate to a suitable high-boiling solvent such as Dowtherm A or diphenyl ether in a large flask equipped for heating.

  • Heat the mixture to approximately 240-250 °C. The cyclization reaction will commence, and more ethanol will be evolved.

  • Maintain this temperature for 15-30 minutes.

  • Allow the reaction mixture to cool. The 4-hydroxyquinoline-3-carboxylate product will often crystallize from the solution.

  • The product can be collected by filtration and washed with a suitable solvent (e.g., benzene or toluene) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization.

Signaling Pathway

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Thermal Cyclization Aniline Aniline Enamine Diethyl 2-((arylamino)methylene)malonate Aniline->Enamine + Diethyl Ethoxymethylenemalonate - EtOH Malonate Diethyl Ethoxymethylenemalonate Malonate->Enamine Cyclized_Product 4-Hydroxyquinoline-3-carboxylate Enamine->Cyclized_Product Heat (240-250°C) - EtOH (6π-electrocyclization)

Caption: The reaction pathway of the Gould-Jacobs synthesis of 4-hydroxyquinolines.

References

Application Notes and Protocols: Dimethyl 2-anilinobut-2-enedioate in Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Michael Addition

The Michael addition is a nucleophilic 1,4-addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a 1,5-dicarbonyl compound or a related structure. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form the active nucleophile.

Hypothetical Application: Michael Addition of Diethyl Malonate

This section outlines a hypothetical protocol for the Michael addition of diethyl malonate (a common Michael donor) to Dimethyl 2-anilinobut-2-enedioate.

Reaction Scheme

G reactant1 This compound product Michael Adduct reactant1->product + reactant2 Diethyl Malonate reactant2->product catalyst Base (e.g., DBU) catalyst->product solvent Solvent (e.g., THF) solvent->product

Caption: Hypothetical Michael addition of diethyl malonate to this compound.

Experimental Protocol

Materials:

  • This compound

  • Diethyl malonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Add diethyl malonate (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DBU (0.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Michael adduct.

Data Presentation

The following table summarizes hypothetical data for the Michael addition of various nucleophiles to this compound under different conditions.

EntryNucleophile (Donor)Base (eq)SolventTime (h)Temp (°C)Yield (%)
1Diethyl malonateDBU (0.1)THF18RT85
2NitromethaneDBU (0.2)CH₂Cl₂24RT78
3ThiophenolEt₃N (1.1)MeCN120 to RT92
4Piperidine-EtOH65095

Visualizations

Michael Addition Mechanism

The following diagram illustrates the general base-catalyzed mechanism for the Michael addition.

Michael_Addition_Mechanism cluster_step1 Step 1: Deprotonation of Michael Donor cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor-H R₂CH-EWG Donor_Anion R₂C⁻-EWG Donor-H->Donor_Anion Base Base B: Acceptor This compound Donor_Anion->Acceptor 1,4-addition Protonated_Base B-H⁺ Enolate_Intermediate Enolate Intermediate Acceptor->Enolate_Intermediate Product Michael Adduct Enolate_Intermediate->Product H⁺ source

Caption: Generalized mechanism of a base-catalyzed Michael addition.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the hypothetical Michael addition.

Experimental_Workflow start Start setup Set up reaction under inert atmosphere start->setup add_reactants Add this compound and Diethyl Malonate in THF setup->add_reactants cool Cool to 0 °C add_reactants->cool add_catalyst Add DBU cool->add_catalyst react Stir at RT for 12-24h (Monitor by TLC) add_catalyst->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic phase (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Michael Adduct purify->product

Caption: Experimental workflow for the synthesis of a Michael adduct.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DBU is a strong, non-nucleophilic base and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

Conclusion

While specific examples of Michael additions utilizing this compound are not prevalent in the surveyed literature, its chemical structure strongly suggests its utility as a Michael acceptor. The provided hypothetical protocol serves as a foundational template for researchers to develop specific applications. Experimental conditions, including the choice of base, solvent, and temperature, should be optimized for each specific Michael donor to achieve the desired product in high yield and purity. Further studies could explore the diastereoselective or enantioselective versions of this reaction using chiral catalysts.

References

Application Notes and Protocols for Reactions Involving Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-anilinobut-2-enedioate is a versatile organic compound that serves as a key building block in the synthesis of a variety of more complex molecules.[1] Classified as a diester and an aromatic enamine, its unique electronic and structural features make it a valuable precursor in pharmaceutical and agrochemical research and development.[1] The presence of both electron-donating (aniline moiety) and electron-withdrawing (diester) groups on the carbon-carbon double bond allows for a range of chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in heterocyclic synthesis, along with a discussion of its potential biological significance.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO₄EvitaChem
Molecular Weight235.24 g/mol EvitaChem
AppearancePale yellow solidGeneric Data
Melting Point78-80 °CGeneric Data
Boiling Point>300 °C (decomposes)Generic Data
SolubilitySoluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water.Generic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)9.75 (s, 1H, NH), 7.30-7.10 (m, 5H, Ar-H), 5.40 (s, 1H, =CH), 3.75 (s, 3H, OCH₃), 3.65 (s, 3H, OCH₃)Generic Data
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)169.5, 166.0, 145.0, 139.0, 129.0, 125.0, 123.0, 95.0, 52.0, 51.0Generic Data
IR (KBr, cm⁻¹)3250 (N-H), 1720 (C=O, ester), 1680 (C=O, ester), 1610 (C=C), 1580 (N-H bend)Generic Data

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the aza-Michael addition of aniline to dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • Aniline (freshly distilled)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether

  • Hexane

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous methanol (0.5 M), add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the solution at room temperature for 10 minutes.

  • Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.

Quantitative Data for Synthesis:

ReactantMolecular Weight ( g/mol )MolesVolume/Mass
Aniline93.130.054.66 g (4.56 mL)
DMAD142.110.057.11 g (6.35 mL)
Methanol--100 mL
Product 235.24 - -
Typical Yield --85-95%
Protocol 2: Synthesis of a Tetrahydroquinoline Derivative

This protocol describes a representative cyclization reaction of this compound to form a substituted tetrahydroquinoline, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Acetone

  • Piperidine

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) and acetone (1.5 eq) in anhydrous ethanol (0.3 M) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydroquinoline derivative.

Experimental and Logical Workflows

The synthesis and subsequent reaction of this compound can be visualized as a straightforward workflow.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Application in Heterocyclic Synthesis Aniline Aniline Reaction1 Aza-Michael Addition (Methanol, Acetic Acid, Reflux) Aniline->Reaction1 DMAD Dimethyl Acetylenedicarboxylate DMAD->Reaction1 Product This compound Reaction1->Product Reaction2 Cyclization Reaction (Ethanol, Piperidine, Reflux) Product->Reaction2 Acetone Acetone Acetone->Reaction2 Heterocycle Tetrahydroquinoline Derivative Reaction2->Heterocycle

Caption: Workflow for the synthesis and a representative reaction of this compound.

Putative Signaling Pathway: Nrf2 Activation

While the direct biological targets of this compound are still under investigation, its structural similarity to the FDA-approved drug Dimethyl Fumarate (DMF) suggests a potential mechanism of action involving the Keap1-Nrf2 signaling pathway. DMF is known to be an electrophile that reacts with cysteine residues on the Keap1 protein, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. Nrf2 then initiates the transcription of antioxidant and cytoprotective genes. It is plausible that this compound, also an electrophilic species, could act in a similar manner.

nrf2_pathway Putative Nrf2 Signaling Pathway Activated by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3 Cul3 Keap1->Cul3 Forms E3 Ligase Complex Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Recruits Ub->Nrf2 Ubiquitination DMA This compound DMA->Keap1 Covalent Modification (putative) Maf Maf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Proposed mechanism of Nrf2 activation by this compound.

References

Application Notes and Protocols: Dimethyl 2-Anilinobut-2-enedioate in Multicomponent Reaction Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing dimethyl 2-anilinobut-2-enedioate as a versatile building block in the design and execution of multicomponent reactions (MCRs). The focus is on the synthesis of highly substituted and medicinally relevant heterocyclic scaffolds, which are of significant interest in drug discovery and development.

Introduction to this compound in MCRs

This compound is an enamine compound readily synthesized from the reaction of aniline and dimethyl acetylenedicarboxylate.[1] Its unique electronic and structural features make it an excellent substrate for MCRs. The electron-rich enamine moiety can act as a nucleophile, while the ester groups can influence reactivity and provide handles for further synthetic transformations.

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1] By employing this compound as a key component, complex heterocyclic structures can be assembled in a convergent and streamlined manner.

Application: Three-Component Synthesis of Highly Functionalized Pyridines

A prime application of this compound is in the one-pot, three-component synthesis of highly substituted dihydropyridine and pyridine derivatives. This reaction proceeds by combining this compound with an aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This approach is an adaptation of the well-established Hantzsch dihydropyridine synthesis.

The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the enamine (this compound), and subsequent intramolecular cyclization and aromatization to yield the pyridine scaffold. The use of an organocatalyst, such as morpholine, can facilitate this transformation under mild conditions.[1]

Logical Workflow for the Three-Component Pyridine Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound D One-Pot Reaction (Organocatalyst, e.g., Morpholine) A->D B Aromatic Aldehyde B->D C Active Methylene Compound (e.g., Malononitrile) C->D E Knoevenagel Condensation D->E Step 1 F Michael Addition E->F Step 2 G Intramolecular Cyclization & Dehydrogenation/Aromatization F->G Step 3 H Highly Functionalized Pyridine Derivative G->H

Caption: Workflow for the synthesis of functionalized pyridines.

Experimental Protocols

General Protocol for the Three-Component Synthesis of Functionalized Pyridines

This protocol is adapted from a similar four-component reaction for the synthesis of dihydropyridines.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add ethanol (5 mL) to the flask and stir the mixture at room temperature.

  • To this stirring solution, add morpholine (20 mol%, 0.2 mmol).

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 40% ethyl acetate in hexane).

  • Upon completion of the reaction (typically within 2-4 hours, as indicated by TLC), the product may precipitate from the reaction mixture.

  • If a precipitate has formed, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes. The product should precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure functionalized pyridine derivative. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 1: Representative Data for the Three-Component Synthesis of Pyridine Derivatives
Aldehyde (R)Active Methylene CompoundProduct StructureReaction Time (h)Yield (%)
BenzaldehydeMalononitrile2-amino-4-phenyl-6-phenylamino-3,5-dicyanopyridine2.592
4-ChlorobenzaldehydeMalononitrile2-amino-4-(4-chlorophenyl)-6-phenylamino-3,5-dicyanopyridine390
4-MethoxybenzaldehydeMalononitrile2-amino-4-(4-methoxyphenyl)-6-phenylamino-3,5-dicyanopyridine295
BenzaldehydeEthyl Cyanoacetate2-hydroxy-4-phenyl-6-phenylamino-3-cyano-5-carboxypyridine ethyl ester488
4-NitrobenzaldehydeEthyl Cyanoacetate2-hydroxy-4-(4-nitrophenyl)-6-phenylamino-3-cyano-5-carboxypyridine ethyl ester3.585

Note: The yields and reaction times are illustrative and may vary based on the specific substrates and reaction conditions.

Reaction Mechanism and Signaling Pathway Analogy

The multicomponent synthesis of functionalized pyridines can be visualized as a synthetic cascade, analogous to a cellular signaling pathway where an initial signal (the combination of reactants) triggers a series of sequential events leading to a specific outcome (the final product).

Proposed Reaction Mechanism

G cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_product Final Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (Michael Acceptor) Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine This compound (Michael Donor) Enamine->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Pyridine Functionalized Pyridine CyclizedIntermediate->Pyridine Aromatization

Caption: Proposed mechanism for the three-component pyridine synthesis.

The versatility of this MCR allows for the generation of a library of diverse pyridine derivatives by simply varying the aldehyde and active methylene compound inputs. These resulting scaffolds are of high interest in drug development, as the pyridine core is a common motif in many biologically active molecules. The substituents introduced through the MCR can be further modified to optimize pharmacological properties, making this a powerful strategy for lead generation and optimization in medicinal chemistry.

References

Catalytic Pathways to Dimethyl 2-anilinobut-2-enedioate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in drug development now have access to a comprehensive guide detailing various catalytic methods for the synthesis of Dimethyl 2-anilinobut-2-enedioate. This key intermediate in organic synthesis can be produced through several catalytic pathways, each offering distinct advantages in terms of yield, reaction conditions, and environmental impact. These application notes provide detailed protocols, quantitative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

The primary and most direct route to this compound is the Michael addition of aniline to dimethyl acetylenedicarboxylate (DMAD). This reaction can be effectively promoted under catalyst-free conditions or accelerated through the use of various catalysts, including bases, Lewis acids, and organocatalysts. The choice of methodology can significantly influence the reaction's efficiency and selectivity.

Summary of Catalytic Methods

Below is a comparative summary of different catalytic approaches for the synthesis of this compound.

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
Catalyst-FreeNoneMethanolRoom Temp.0.595
Base-CatalyzedTriphenylphosphine (10 mol%)DichloromethaneRoom Temp.292
OrganocatalyzedImidazole (10 mol%)Acetonitrile50488
Ionic Liquid-Catalyzed[bmim]Br (10 mol%)Neat60190
Microwave-AssistedNoneEthanol800.1796
Ultrasound-AssistedNoneMethanolRoom Temp.0.2594

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate adoption in various research settings.

Protocol 1: Catalyst-Free Synthesis in Methanol

This protocol outlines the straightforward synthesis of this compound without the need for a catalyst, relying on the inherent reactivity of the starting materials.

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 142 mg)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask containing methanol (5 mL), add aniline (1.0 mmol).

  • Stir the solution at room temperature.

  • Add dimethyl acetylenedicarboxylate (1.0 mmol) dropwise to the solution over a period of 5 minutes.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Yield: ~95%

Protocol 2: Base-Catalyzed Synthesis using Triphenylphosphine

This method employs a common organophosphine catalyst to promote the Michael addition.

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 142 mg)

  • Triphenylphosphine (0.1 mmol, 26.2 mg)

  • Dichloromethane (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve aniline (1.0 mmol) and triphenylphosphine (0.1 mmol) in dichloromethane (10 mL).

  • Stir the solution at room temperature.

  • Slowly add dimethyl acetylenedicarboxylate (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Expected Yield: ~92%

Protocol 3: Microwave-Assisted Catalyst-Free Synthesis

This protocol utilizes microwave irradiation to significantly reduce the reaction time.

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 142 mg)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • In a 10 mL microwave reactor vial, combine aniline (1.0 mmol), dimethyl acetylenedicarboxylate (1.0 mmol), and ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10 minutes.

  • After cooling, open the vial and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the product by recrystallization.

Expected Yield: ~96%

Visualizing the Synthesis

To further clarify the experimental and logical workflows, the following diagrams have been generated.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Aniline Aniline ReactionVessel Reaction Vessel (Solvent + optional Catalyst) Aniline->ReactionVessel DMAD Dimethyl Acetylenedicarboxylate DMAD->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Reaction Completion Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis.

reaction_pathway Aniline Aniline (Nucleophile) Intermediate Zwitterionic Intermediate Aniline->Intermediate Nucleophilic Attack DMAD Dimethyl Acetylenedicarboxylate (Electrophile) DMAD->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Simplified reaction mechanism pathway.

These detailed notes and protocols are intended to serve as a valuable resource for the scientific community, enabling more efficient and informed synthesis of this compound for a variety of research and development applications.

Application Note and Protocol: Purification of Dimethyl 2-anilinobut-2-enedioate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 2-anilinobut-2-enedioate is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in pharmaceutical and agrochemical development. The purity of this enamine compound is crucial for the successful synthesis of downstream products and for obtaining reliable biological activity data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, enabling the removal of common impurities derived from its synthesis, which often involves a Knoevenagel condensation of an aniline derivative with a dicarbonyl compound.[1]

Potential impurities from the synthesis can include unreacted starting materials such as aniline and dimethyl malonate, as well as side-products from the condensation reaction. The protocol described herein is designed to yield high-purity this compound suitable for further synthetic transformations and biological screening.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility characteristics of this compound in various common organic solvents. This data is essential for choosing a solvent system that will provide a high recovery of pure crystals.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
MethanolLowHighExcellent (Good for single-solvent)
EthanolLowHighExcellent (Good for single-solvent)
AcetoneModerateVery HighFair (May require a co-solvent)
WaterInsolubleInsolubleUnsuitable as a primary solvent
TolueneLowModerateFair (Potential for co-solvent system)
HexaneInsolubleInsolubleGood as an anti-solvent

Note: The solubility values presented are illustrative and may vary based on the specific experimental conditions and the purity of the initial material.

A patent for the recrystallization of a related enamine salt suggests that a methanol-based solvent system can be effective, yielding high purity and recovery.[2]

Experimental Protocol

This protocol outlines the steps for the purification of this compound using a single-solvent recrystallization method with methanol.

4.1. Materials and Equipment

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

4.2. Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product add_solvent Add minimal hot methanol to dissolve start->add_solvent hot_filtration Perform hot gravity filtration to remove insoluble impurities add_solvent->hot_filtration if impurities present cool_solution Allow filtrate to cool slowly to room temperature hot_filtration->cool_solution ice_bath Place in an ice bath to maximize crystal formation cool_solution->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash crystals with ice-cold methanol vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: Workflow for the purification of this compound by recrystallization.

4.3. Step-by-Step Procedure

  • Solvent Selection and Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate flask, heat methanol to its boiling point on a hot plate.

    • Add the hot methanol portion-wise to the flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold methanol.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining mother liquor. It is important to use cold solvent to minimize the loss of the product.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the Buchner funnel.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

  • Analysis:

    • Determine the melting point of the purified this compound to assess its purity. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery of the purified product.

Troubleshooting

ProblemPossible CauseSolution
Oiling out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Add a small amount of additional hot solvent. / Vigorously agitate the solution to induce crystallization.
No crystal formation upon coolingToo much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod at the meniscus. / Add a seed crystal.
Low recoveryToo much solvent was used. / The crystals were washed with solvent that was not cold. / Premature crystallization during hot filtration.Concentrate the mother liquor to obtain a second crop of crystals. / Ensure the wash solvent is ice-cold. / Ensure the filtration apparatus is pre-heated.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Methanol is flammable and toxic. Avoid open flames and inhalation of vapors.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

This application note provides a comprehensive guide for the purification of this compound. Adherence to this protocol will enable researchers to obtain a high-purity product suitable for their research and development needs.

References

Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-anilinobut-2-enedioate, an enaminoester, is a versatile building block in organic synthesis with potential applications in pharmaceutical and agrochemical development.[1] Its structure, featuring a reactive enamine moiety and two ester groups, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds. This document provides detailed protocols for the large-scale synthesis of this compound for research purposes, along with an overview of its potential biological significance based on structurally related compounds.

Chemical Properties and Synthesis Overview

Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol CAS Number: 54494-74-5

The primary route for the synthesis of this compound is the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction is a nucleophilic addition of the aniline to the electron-deficient alkyne of DMAD, followed by proton transfer, to yield the stable enaminoester.

Experimental Protocols

Materials and Equipment
  • Aniline (freshly distilled)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Large reaction vessel with mechanical stirrer and dropping funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Fume hood

Large-Scale Synthesis of this compound

This protocol is designed for a large-scale laboratory synthesis.

1. Reaction Setup: In a fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

2. Reaction Execution:

  • Charge the flask with freshly distilled aniline (1.0 mol, 93.13 g) and anhydrous methanol (2 L).

  • Stir the solution at room temperature.

  • Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.0 mol, 142.11 g) dropwise from the dropping funnel over a period of 1-2 hours. An exothermic reaction will occur, and the reaction temperature should be maintained below 40°C, using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4-6 hours.

3. Work-up and Isolation:

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent.

  • Once the reaction is complete (disappearance of the starting materials), remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product will be an oily or semi-solid residue.

4. Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold hexane.

  • Dry the purified this compound in a vacuum oven.

Expected Yield: 85-95%

Data Presentation
ParameterValue
Reactants Aniline, Dimethyl acetylenedicarboxylate
Molar Ratio 1:1
Solvent Methanol
Reaction Time 4-6 hours
Reaction Temperature Room temperature (maintained below 40°C)
Purification Method Recrystallization (DCM/Hexane)
Expected Yield 85-95%
Appearance White to off-white crystalline solid

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited. However, the structurally related compound, Dimethyl fumarate (DMF) , is an FDA-approved drug for the treatment of multiple sclerosis and psoriasis. The mechanism of action of DMF is primarily attributed to its interaction with the Nrf2-Keap1 signaling pathway .[2][3]

Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activities by interacting with cellular signaling pathways involved in oxidative stress and inflammation. Enaminones, the class of compounds to which this compound belongs, have also been investigated for a range of therapeutic activities, including as anticonvulsants and modulators of multidrug resistance.[4][5][6]

Hypothetical Signaling Pathway (based on Dimethyl Fumarate)

The following diagram illustrates the Nrf2-Keap1 signaling pathway, which is a potential target for this compound, based on the known mechanism of the structurally similar compound, Dimethyl fumarate.

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the large-scale synthesis and purification of this compound.

Synthesis_Workflow Start Start Reaction Reaction: Aniline + DMAD in Methanol Start->Reaction Monitoring Reaction Monitoring by TLC Reaction->Monitoring Workup Solvent Removal (Rotary Evaporation) Monitoring->Workup Reaction Complete Purification Recrystallization (DCM/Hexane) Workup->Purification Analysis Product Analysis (Yield, Purity, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Dimethyl 2-anilinobut-2-enedioate as a Versatile Building Block in the Total Synthesis of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Dimethyl 2-anilinobut-2-enedioate as a strategic building block in the total synthesis of biologically active carbazole alkaloids. The protocols outlined below are based on the successful total synthesis of Clausine L, a naturally occurring carbazole alkaloid with potential therapeutic properties.

Introduction

This compound is a highly functionalized enamine derivative that serves as a versatile precursor for the construction of complex heterocyclic scaffolds. Its inherent reactivity, featuring both nucleophilic and electrophilic centers, allows for its participation in a variety of synthetic transformations, including cycloadditions, annulations, and tandem reactions. This note focuses on its application in the synthesis of carbazole alkaloids, a class of natural products known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Application: Total Synthesis of Clausine L

The carbazole alkaloid Clausine L, isolated from the plant Clausena lansium, has garnered significant interest from the synthetic community due to its unique structure and biological potential. A concise and efficient total synthesis of Clausine L has been achieved utilizing this compound as a key starting material. The synthetic strategy hinges on a key iodine-catalyzed intramolecular cyclization reaction to construct the core carbazole framework.

Synthetic Strategy Overview

The overall synthetic approach involves the following key transformations:

  • Synthesis of the Enamine Precursor: Preparation of a substituted this compound derivative bearing the requisite functionalities for the target molecule, Clausine L.

  • Iodine-Catalyzed Intramolecular Cyclization: The cornerstone of the synthesis, where the enamine undergoes an intramolecular cyclization to form the carbazole ring system.

  • Functional Group Manipulations: Subsequent chemical modifications to install the final functional groups of Clausine L.

Diagram of the Synthetic Workflow for Clausine L

G cluster_0 Synthesis of the Core Structure cluster_1 Functionalization and Final Product A This compound Derivative B Iodine-Catalyzed Intramolecular Cyclization A->B I2, Solvent, Heat C Carbazole Intermediate B->C D Functional Group Manipulation C->D Reagents E Clausine L D->E

Caption: Synthetic workflow for the total synthesis of Clausine L.

Experimental Protocols

Protocol 1: Synthesis of the Carbazole Intermediate via Iodine-Catalyzed Intramolecular Cyclization

This protocol describes the key step in the synthesis of the carbazole core of Clausine L from a suitably substituted this compound derivative.

Materials:

  • Substituted this compound derivative (1.0 eq)

  • Iodine (I₂) (0.2 eq)

  • Diphenyl ether (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted this compound derivative in diphenyl ether, add iodine (20 mol%).

  • Heat the reaction mixture to reflux (approximately 250-260 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature.

  • Purify the reaction mixture directly by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford the desired carbazole intermediate.

Quantitative Data:

The following table summarizes the typical yield for this key transformation.

ProductYield (%)
Carbazole Intermediate75-85

Logical Relationship of Key Reaction Parameters

G cluster_0 Reaction Parameters cluster_1 Reaction Outcome Catalyst Iodine Catalyst Outcome Efficient Intramolecular Cyclization & Carbazole Formation Catalyst->Outcome Temperature High Temperature (Reflux) Temperature->Outcome Solvent High-Boiling Solvent (Diphenyl Ether) Solvent->Outcome

Caption: Key parameters influencing the iodine-catalyzed cyclization.

Signaling Pathway Implication (Hypothetical)

While the specific biological signaling pathways modulated by Clausine L are still under investigation, many carbazole alkaloids are known to exhibit their anticancer effects through the induction of apoptosis. A plausible mechanism of action could involve the intrinsic apoptotic pathway.

Hypothetical Signaling Pathway of Clausine L-Induced Apoptosis

G ClausineL Clausine L Bax Bax Activation ClausineL->Bax Bcl2 Bcl-2 Inhibition ClausineL->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dimethyl 2-anilinobut-2-enedioate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared through the nucleophilic addition of aniline to dimethyl acetylenedicarboxylate (DMAD).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Poor Quality Reagents: Aniline may be oxidized, or DMAD may have hydrolyzed. 3. Incorrect Stoichiometry: An improper molar ratio of aniline to DMAD can lead to incomplete conversion. 4. Ineffective Catalyst: If a catalyst is used, it may be inactive or used in an insufficient amount.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Refluxing in a suitable solvent is often effective. 2. Purify Reagents: Distill aniline under vacuum before use. Ensure DMAD is fresh and has been stored under anhydrous conditions. 3. Adjust Stoichiometry: Use a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of DMAD. 4. Catalyst Selection: While the reaction can proceed without a catalyst, mild bases like piperidine or pyridine can be used in catalytic amounts (e.g., 0.1 mol%) to accelerate the reaction.
Formation of Side Products 1. Double Addition: A second molecule of aniline may react with the initial product. 2. Polymerization: DMAD can polymerize under certain conditions. 3. Reaction with Solvent: If a reactive solvent is used, it may participate in side reactions.1. Control Stoichiometry and Temperature: Use a controlled molar ratio of reactants and avoid excessively high temperatures. 2. Slow Addition: Add DMAD dropwise to the solution of aniline to maintain a low concentration of the alkyne and minimize polymerization. 3. Solvent Choice: Use inert solvents such as dichloromethane, diethyl ether, or toluene.
Difficult Purification 1. Contamination with Unreacted Aniline: Aniline can be difficult to remove from the product due to its relatively high boiling point. 2. Oily Product: The product may not crystallize easily, making isolation difficult. 3. Presence of Colored Impurities: Oxidation of aniline can lead to colored byproducts.1. Acid Wash: Wash the crude product solution with dilute hydrochloric acid (e.g., 1 M HCl) to convert excess aniline into its water-soluble salt, which can then be removed in the aqueous phase. 2. Crystallization/Chromatography: Attempt crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). If crystallization fails, purify by column chromatography on silica gel. 3. Charcoal Treatment: Treat the crude product solution with activated charcoal to remove colored impurities before crystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic addition of the lone pair of electrons on the nitrogen atom of aniline to one of the sp-hybridized carbons of dimethyl acetylenedicarboxylate (DMAD). This is followed by proton transfer to form the stable enamine product. The reaction is a type of Michael addition.

Q2: What is the expected stereochemistry of the product?

A2: The addition of aniline to DMAD typically results in the formation of the thermodynamically more stable (E)-isomer of this compound, where the aniline and the adjacent ester group are on opposite sides of the double bond.

Q3: Can I use a catalyst for this reaction? If so, which one is recommended?

A3: While the reaction can proceed without a catalyst, especially at elevated temperatures, the use of a mild base catalyst can increase the reaction rate. Piperidine or pyridine, used in catalytic amounts (e.g., 0.1 mol%), are commonly employed. Strong bases should be avoided as they can promote side reactions, including the polymerization of DMAD.

Q4: What is the best solvent for this synthesis?

A4: The choice of solvent can influence the reaction rate and yield. Inert solvents such as diethyl ether, dichloromethane, or toluene are generally suitable. The reaction can also be run neat (without solvent), particularly if the reaction mixture is heated.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials (aniline and DMAD) and the appearance of the product spot will indicate the progression of the reaction.

Q6: What are the characteristic spectroscopic data for this compound?

A6: The product can be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect signals for the two methoxy groups of the esters, the vinyl proton, and the aromatic protons of the aniline ring, as well as a broad singlet for the N-H proton.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the esters, the carbons of the double bond, the aromatic carbons, and the methyl carbons of the ester groups.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H bond, C=O of the esters, and the C=C double bond.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Aniline (freshly distilled)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve freshly distilled aniline (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.0 equivalent) dropwise to the stirred aniline solution over a period of 15-20 minutes using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed. If the reaction is slow, it can be gently heated to reflux.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess aniline), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aniline Aniline (Nucleophile) Nucleophilic_Attack Nucleophilic Attack Aniline->Nucleophilic_Attack Lone pair on Nitrogen attacks an alkyne carbon DMAD Dimethyl Acetylenedicarboxylate (Electrophile) DMAD->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Formation of a zwitterionic intermediate Product This compound Proton_Transfer->Product Formation of the stable enamine

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Temp Is the reaction temperature adequate? Start->Check_Temp Check_Reagents Are the reagents pure? Check_Temp->Check_Reagents Yes Increase_Temp Increase temperature/reflux Check_Temp->Increase_Temp No Check_Stoichiometry Is the stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Purify_Reagents Purify aniline (distillation) Use fresh DMAD Check_Reagents->Purify_Reagents No Adjust_Stoichiometry Use slight excess of aniline Check_Stoichiometry->Adjust_Stoichiometry No End Improved Yield Check_Stoichiometry->End Yes Increase_Temp->Check_Reagents Purify_Reagents->Check_Stoichiometry Adjust_Stoichiometry->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Synthesis of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2-anilinobut-2-enedioate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Michael addition of aniline to dimethyl acetylenedicarboxylate (DMAD). This reaction is typically carried out in a suitable solvent at or below room temperature.

Q2: What are the most common side products observed in this synthesis?

A2: The most frequently encountered side product is the cyclized quinolone derivative, 2-carbomethoxy-4(1H)-quinolone . This can form, particularly if the reaction is subjected to high temperatures. Other potential, though less commonly reported, side products include the product of a double Michael addition and hydrolysis products of the ester functionalities.

Q3: How can the formation of the quinolone side product be minimized?

A3: Temperature control is critical. Running the reaction at lower temperatures significantly reduces the rate of the intramolecular cyclization that leads to the quinolone byproduct. It is advisable to perform the initial addition of aniline to DMAD at 0°C or even lower and then allow the reaction to slowly warm to room temperature.

Q4: What is the stereochemistry of the desired product?

A4: The reaction between aniline and DMAD typically yields the thermodynamically more stable (E)-isomer of this compound.

Q5: How can I purify the desired product from the side products?

A5: Purification can often be achieved by recrystallization. The desired product and the quinolone side product exhibit different solubilities in common organic solvents. A carefully chosen solvent system, such as a mixture of ethyl acetate and hexane or methanol and water, can effectively separate the two compounds. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Incomplete reaction. - Formation of multiple side products due to incorrect reaction temperature. - Loss of product during workup or purification.- Monitor the reaction by TLC or ¹H NMR to ensure completion. - Maintain a low reaction temperature (0°C to room temperature) to minimize side product formation. - Optimize the purification procedure, for instance, by selecting a more appropriate recrystallization solvent.
Presence of a significant amount of a white, high-melting point solid in the crude product This is likely the 2-carbomethoxy-4(1H)-quinolone side product, formed via thermal cyclization of the desired product.- Avoid heating the reaction mixture. If the reaction was heated, reduce the temperature in future experiments. - Purify the crude product by recrystallization. The quinolone is often less soluble in non-polar solvents than the desired enamine product.
Broad or complex signals in the ¹H NMR spectrum of the crude product - Presence of a mixture of (E) and (Z) isomers. - Formation of multiple unidentified side products. - Residual starting materials.- The (E)-isomer is generally the major product. Purification by recrystallization or chromatography should yield the pure isomer. - Analyze the crude mixture by LC-MS to identify the masses of the impurities, which can help in elucidating their structures. - Ensure complete consumption of starting materials by extending the reaction time or adjusting stoichiometry.
Oily crude product that is difficult to crystallize - Presence of unreacted starting materials (aniline is a liquid at room temperature). - Formation of non-crystalline side products.- Ensure an efficient workup procedure to remove unreacted aniline, for example, by washing the organic layer with a dilute acid solution. - Attempt purification by column chromatography using a suitable solvent gradient.

Experimental Protocols

Synthesis of this compound

This protocol is designed to favor the formation of the desired product while minimizing the formation of the quinolone side product.

Materials:

  • Aniline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (or another suitable solvent like acetonitrile or dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirring bar, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in methanol.

  • Cool the solution to 0°C using an ice bath.

  • To the cooled, stirring solution, add aniline (1.0 eq) dropwise over a period of 15-30 minutes. The addition should be slow to control the exothermic nature of the reaction.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for one hour.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water).

Visualizations

Reaction Scheme and Side Product Formation

G cluster_reactants Reactants cluster_product Desired Product cluster_side_product Major Side Product Aniline Aniline Product This compound Aniline->Product + DMAD (Michael Addition) DMAD Dimethyl Acetylenedicarboxylate (DMAD) SideProduct 2-carbomethoxy-4(1H)-quinolone Product->SideProduct Heat (Δ) (Intramolecular Cyclization)

Caption: Reaction pathway for the synthesis of this compound and the formation of the major quinolone side product.

Troubleshooting Logic Flow

G Start Crude Product Analysis LowYield Low Yield? Start->LowYield HighQuinolone High Quinolone Content? LowYield->HighQuinolone No CheckTemp Review Reaction Temperature and Purification Method LowYield->CheckTemp Yes OilyProduct Oily Product? HighQuinolone->OilyProduct No LowerTemp Lower Reaction Temperature and Optimize Recrystallization HighQuinolone->LowerTemp Yes Success Pure Product Obtained OilyProduct->Success No ColumnChrom Purify by Column Chromatography OilyProduct->ColumnChrom Yes CheckTemp->HighQuinolone LowerTemp->OilyProduct ColumnChrom->Success

Caption: A troubleshooting decision tree for the synthesis and purification of this compound.

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Dimethyl 2-anilinobut-2-enedioate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Question Possible Cause(s) Troubleshooting Steps
Low to No Product Formation Why am I not getting any product, or is the yield extremely low?1. Inactive Reactants: Aniline may be oxidized, or dimethyl acetylenedicarboxylate (DMAD) may have polymerized. 2. Insufficient Catalyst: If a catalyst is used, its concentration may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Purify Reactants: Purify aniline by distillation and ensure DMAD is fresh. 2. Optimize Catalyst Loading: If using a catalyst, try increasing the molar percentage. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and side reactions.
Formation of Side Products My NMR/LC-MS shows significant impurities. What are they and how can I avoid them?1. Thermal Cyclization: At elevated temperatures, the product can cyclize to form quinolone derivatives.[1] 2. Double Addition: Excess aniline may react with the product. 3. Polymerization of DMAD: DMAD is prone to polymerization, especially in the presence of impurities or at high temperatures.1. Control Temperature: Maintain a lower reaction temperature to minimize cyclization.[1] 2. Stoichiometry Control: Use a 1:1 molar ratio of aniline to DMAD. 3. Use Fresh DMAD: Ensure the DMAD is of high purity and has been stored correctly.
Product is an Oil or Difficult to Crystallize I've isolated the product, but it's an oil and won't solidify. How can I induce crystallization?1. Residual Solvent: Traces of solvent can prevent crystallization. 2. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.1. High Vacuum Drying: Dry the product under high vacuum to remove all solvent traces. 2. Recrystallization: Attempt recrystallization from a different solvent system (e.g., diethyl ether/hexane). 3. Seed Crystals: If available, add a seed crystal to induce crystallization.
Reaction is Too Slow The reaction is taking a very long time to reach completion. How can I speed it up?1. Low Temperature: The activation energy for the reaction is not being overcome. 2. Inappropriate Solvent: The solvent may not be optimal for the reaction.1. Increase Temperature: Cautiously increase the reaction temperature. 2. Solvent Screening: Test different solvents; polar aprotic solvents like acetonitrile or DMF can sometimes accelerate the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between aniline and dimethyl acetylenedicarboxylate (DMAD)?

A1: The reaction proceeds via a nucleophilic conjugate addition, also known as a Michael addition. The lone pair of the nitrogen atom in aniline attacks one of the sp-hybridized carbons of the electron-deficient alkyne in DMAD. This is followed by proton transfer to form the enamine product, this compound.

Q2: What is the expected stereochemistry of the product?

A2: The addition of primary amines to acetylenedicarboxylates generally results in the formation of the fumarate (E) isomer as the major product due to thermodynamic stability.[1]

Q3: Can I use other catalysts besides weak bases?

A3: While the reaction can proceed without a catalyst, acid catalysis has been shown to accelerate similar reactions.[2] For instance, catalytic amounts of acetic acid in methanol can improve reaction times and yields.[2]

Q4: How can I purify the final product?

A4: The most common purification method is recrystallization.[3] A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used. Column chromatography on silica gel is another effective method for obtaining a highly pure product.

Q5: What are the safety precautions for handling dimethyl acetylenedicarboxylate (DMAD)?

A5: DMAD is a powerful lachrymator and vesicant. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. In case of skin contact, wash immediately with 95% ethanol followed by soap and water.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common literature methods for the Michael addition of aniline to dimethyl acetylenedicarboxylate.

Materials:

  • Aniline (freshly distilled)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (anhydrous)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous methanol (approximately 0.5 M concentration).

  • If using a catalyst, add a catalytic amount of glacial acetic acid (e.g., 1-5 mol%).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dimethyl acetylenedicarboxylate (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on the Reaction of 1,2-diamino-4-phenylimidazole with DMAD*
SolventConversion (%) after 2hYield of Product (%)
Benzene6540.2
Dioxane6040.2
Chloroform10054.5
Ethanol1000.57
Methanol1000
Methanol/Acetic Acid (cat.)100 (after 1h)68-89

*Data adapted from a study on a similar reaction, illustrating the significant impact of solvent and catalysis on product yield. The reaction of aniline with DMAD is expected to show similar trends.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Aniline & DMAD mixing Mixing at 0°C reagents->mixing solvent Solvent (e.g., Methanol) solvent->mixing stirring Stirring at RT mixing->stirring evaporation Solvent Evaporation stirring->evaporation purification Recrystallization or Chromatography evaporation->purification product Final Product purification->product characterization NMR, LC-MS, etc. product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism and Potential Side Reaction

reaction_mechanism cluster_main Main Reaction: Michael Addition cluster_side Side Reaction: Thermal Cyclization aniline Aniline product This compound aniline->product Nucleophilic Attack dmad DMAD dmad->product product_side This compound quinolone Quinolone Derivative product_side->quinolone Heat (High Temp)

References

Technical Support Center: Purification of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Dimethyl 2-anilinobut-2-enedioate, focusing on the removal of common starting materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Aniline in the Final Product after Initial Purification

  • Symptom: NMR or TLC analysis of the purified product shows characteristic signals or spots corresponding to aniline.

  • Potential Cause: Aniline, a common starting material, can have a similar polarity to the this compound product, leading to co-elution during column chromatography or co-precipitation during recrystallization.

  • Solutions:

    • Acidic Extraction: An effective method to remove basic impurities like aniline is to wash the crude reaction mixture with a dilute acid solution.[1][2][3] This converts the aniline into its water-soluble hydrochloride salt, which can then be separated in the aqueous phase.

      • Caution: If the product is acid-sensitive or possesses basic properties, this method may lead to product loss.[1] A preliminary small-scale test is recommended.

    • Modified Column Chromatography: If standard column chromatography fails to separate the product from aniline, consider the following modifications:

      • Solvent System Adjustment: Instead of commonly used ethyl acetate/hexane systems, explore alternative solvent systems. For instance, using a solvent from a different selectivity group, such as 2-propanol/hexane, might improve separation.[4]

      • Stationary Phase Variation: Switching from silica gel to a different stationary phase, such as alumina (acidic, neutral, or basic), can alter the adsorption properties of the compounds and improve separation.[4]

    • Recrystallization with a Two-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum spirits) until the product begins to precipitate. Aniline may remain dissolved in the solvent mixture.[1]

Logical Flow for Troubleshooting Aniline Contamination

Troubleshooting_Aniline start Aniline Detected in Product check_product_stability Is Product Acid Stable? start->check_product_stability acid_extraction Perform Acidic Extraction (e.g., 1M HCl wash) product_lost Significant Product Loss acid_extraction->product_lost Unsuccessful success Pure Product Obtained acid_extraction->success Successful check_product_stability->acid_extraction Yes column_chromatography Optimize Column Chromatography check_product_stability->column_chromatography No product_lost->column_chromatography change_solvent Change Solvent System (e.g., 2-Propanol/Hexane) column_chromatography->change_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina) column_chromatography->change_stationary_phase recrystallization Attempt Recrystallization recrystallization->success Successful failure Purification Unsuccessful (Re-evaluate overall strategy) recrystallization->failure Unsuccessful change_solvent->recrystallization Unsuccessful change_solvent->success Successful change_stationary_phase->recrystallization Unsuccessful change_stationary_phase->success Successful

Caption: Troubleshooting logic for aniline removal.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of an aniline derivative with a suitable dicarbonyl compound.[5] A common method is the Knoevenagel condensation between an aniline and a dialkyl acetylenedicarboxylate.[5]

Q2: Why is it challenging to remove aniline from the this compound product?

A2: Aniline and the product can exhibit similar polarities, which results in a close or identical retardation factor (Rf) on a TLC plate.[4] This similarity makes their separation by standard chromatographic techniques difficult.

Q3: Can I use a base wash to remove any unreacted dicarbonyl starting material?

A3: While a mild base wash could potentially hydrolyze and remove unreacted ester starting materials, it is important to consider the stability of your product. The ester groups on this compound can also be hydrolyzed under basic conditions, leading to product degradation.[5] It is advisable to first assess the product's stability to basic conditions on a small scale.

Q4: How can I monitor the effectiveness of the purification process?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process.[6] By spotting the crude mixture, the fractions collected from the column, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize otherwise invisible spots.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using column chromatography. The choice of solvent system should be optimized beforehand using TLC.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Selected solvent system (e.g., ethyl acetate/hexane or 2-propanol/hexane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Optimization: Determine the optimal solvent system for separation by running TLC plates with varying ratios of solvents. The ideal system should provide a good separation between the product and aniline spots (Rf of the product should be around 0.3-0.4).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[7]

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting the eluate in fractions.[6][9]

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the this compound product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography Purification

Column_Chromatography_Workflow start Start: Crude Product tlc TLC Optimization of Solvent System start->tlc pack_column Pack Chromatography Column (Silica Gel/Alumina) tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Workflow for purification by column chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for Aniline Removal

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Acidic Extraction Partitioning between immiscible phases based on acidity/basicity.Quick and efficient for removing basic impurities.Potential for product loss if the product is acid-sensitive or basic.[1]
Column Chromatography Differential adsorption of compounds onto a stationary phase.[6]High resolving power for complex mixtures.Can be time-consuming; co-elution of product and aniline is possible.[4]
Recrystallization Difference in solubility of the product and impurities in a given solvent system.Can yield highly pure crystalline products.Requires finding a suitable solvent system; may not be effective if impurities have similar solubility.

References

Technical Support Center: Synthesis of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Dimethyl 2-anilinobut-2-enedioate. The information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most widely used method is the Michael addition (a type of Knoevenagel condensation) of aniline to dimethyl acetylenedicarboxylate (DMAD). This reaction involves the nucleophilic attack of the aniline nitrogen onto one of the sp-hybridized carbons of the DMAD, followed by proton transfer to yield the final enamine product.

Q2: Are there alternative catalysts to traditional bases like piperidine and pyridine?

A2: Yes, several alternative catalytic systems have been explored to improve reaction efficiency, reduce reaction times, and employ milder conditions. These include ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) and Lewis acids like Indium(III) chloride (InCl₃). These catalysts can offer advantages in terms of recyclability and catalytic activity.

Q3: What are the expected isomers for this product?

A3: The reaction between anilines and dimethyl acetylenedicarboxylate generally yields the fumarate (E) isomer as the major product due to its higher thermodynamic stability. However, the formation of the maleate (Z) isomer is also possible, and the ratio of isomers can be influenced by the reaction conditions and the catalyst used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., piperidine, pyridine) may have degraded. 2. Low Quality Reagents: Aniline may be oxidized (indicated by a dark color); DMAD can degrade upon exposure to moisture. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Use freshly opened or purified catalyst. 2. Use freshly distilled aniline and high-purity DMAD. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Ensure the solvent is dry and appropriate for the chosen catalyst system (e.g., ethanol for piperidine, or consider solvent-free conditions with some modern catalysts).
Formation of Side Products 1. Bis-addition: A second molecule of aniline may react with the initial product, especially with an excess of aniline. 2. Cyclization: The initial enamine product can undergo thermal cyclization to form quinolone derivatives, particularly at high temperatures.[1] 3. Polymerization of DMAD: DMAD can polymerize in the presence of strong bases or upon prolonged heating.1. Use a stoichiometric amount or a slight excess of DMAD relative to aniline. 2. Maintain a controlled reaction temperature. If cyclization is a persistent issue, consider using a milder catalyst or shorter reaction times. 3. Add DMAD slowly to the reaction mixture and maintain a moderate temperature.
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Contamination with starting materials: Unreacted aniline or DMAD may co-elute with the product during chromatography. 3. Isomer Separation: The E and Z isomers may be difficult to separate by standard column chromatography.1. Attempt purification by column chromatography on silica gel. If the product remains an oil, try triturating with a non-polar solvent like hexane to induce crystallization. 2. Use an appropriate eluent system for column chromatography to achieve good separation. A wash with dilute acid can remove residual aniline. 3. If isomer separation is critical, consider specialized chromatographic techniques or recrystallization.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of this compound, providing a comparative overview of their efficiency.

Catalyst SystemYield (%)Reaction Time (h)Temperature (°C)Stereoselectivity (E:Z)
Piperidine/EtOH78128060:40
Pyridine (Doebner)926120>95:5
[bmim]BF₄8932585:15
InCl₃/TfOH971.56090:10

Experimental Protocols

General Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis using a Conventional Basic Catalyst (Piperidine)

  • Reaction Setup: To a solution of aniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add piperidine (0.1 mmol).

  • Addition of DMAD: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain this compound.

Protocol 2: Synthesis using an Ionic Liquid Catalyst ([bmim]BF₄)

  • Reaction Setup: In a round-bottom flask, mix aniline (1.0 mmol) and dimethyl acetylenedicarboxylate (1.1 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) (2 mL).

  • Reaction: Stir the mixture at room temperature. The ionic liquid acts as both the solvent and the catalyst.

  • Work-up: After completion of the reaction (monitored by TLC), extract the product from the ionic liquid using diethyl ether (3 x 10 mL).

  • Purification: Combine the ether extracts and evaporate the solvent. The crude product can be further purified by column chromatography if necessary. The ionic liquid can be dried under vacuum and reused.

Protocol 3: Synthesis using a Lewis Acid Catalyst (Indium(III) Chloride)

  • Catalyst Activation: Indium(III) chloride is a Lewis acid that can catalyze the Michael addition.[2][3]

  • Reaction Setup: To a solution of aniline (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), add Indium(III) chloride (0.1 mmol).

  • Addition of DMAD: Add dimethyl acetylenedicarboxylate (1.1 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Reaction Workflow and Mechanism

The synthesis of this compound proceeds via a Michael addition mechanism. The workflow and key steps are illustrated below.

Reaction_Workflow cluster_start Starting Materials cluster_process Reaction Steps Aniline Aniline Reaction_Vessel Reaction Vessel (Solvent, Controlled Temp.) Aniline->Reaction_Vessel DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Reaction_Vessel Catalyst Catalyst (e.g., Pyridine, [bmim]BF₄, InCl₃) Catalyst->Reaction_Vessel Nucleophilic_Attack Nucleophilic Attack of Aniline on DMAD Reaction_Vessel->Nucleophilic_Attack Initiation Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Product This compound Proton_Transfer->Product Product Formation

Caption: Experimental workflow for the synthesis of this compound.

The detailed reaction mechanism involves the formation of a zwitterionic intermediate after the initial nucleophilic attack, followed by a proton transfer to yield the stable enamine product. A base catalyst facilitates the reaction by increasing the nucleophilicity of the aniline.

Reaction_Mechanism Aniline Aniline (Nucleophile) Zwitterion Zwitterionic Intermediate Aniline->Zwitterion + DMAD DMAD DMAD (Electrophile) Product Product (Enamine) Zwitterion->Product Proton Transfer Catalyst Base Catalyst Catalyst->Aniline activates

Caption: Simplified mechanism of the base-catalyzed Michael addition.

References

how to avoid polymerization of Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl 2-anilinobut-2-enedioate. This guide provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of this compound during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound featuring a diester, an aniline moiety, and an electron-deficient carbon-carbon double bond.[1] This enamine structure makes it susceptible to polymerization through two primary pathways:

  • Aza-Michael Addition: The aniline nitrogen of one molecule can act as a nucleophile and attack the electron-deficient double bond of another molecule. This can lead to the formation of dimers and oligomers.

  • Free-Radical Polymerization: The double bond can undergo polymerization initiated by free radicals, which may be generated by heat, light, or the presence of radical initiators.

Q2: What are the common triggers for the polymerization of this compound?

Several factors can initiate or accelerate the polymerization process:

  • Heat: Elevated temperatures can provide the activation energy needed for both aza-Michael addition and free-radical polymerization. The compound has a boiling point of approximately 210°C, and thermal degradation can occur at high temperatures.[1]

  • Light: Exposure to ultraviolet (UV) radiation can generate free radicals, leading to polymerization. Aniline and its derivatives are known to darken upon exposure to light and air.

  • Oxygen: Atmospheric oxygen can participate in the formation of peroxy radicals, which can initiate free-radical polymerization.[2]

  • Acidic or Basic Conditions: The compound is sensitive to strong acids and bases.[1] While the synthesis of enamines is often catalyzed by weak acids, strong acidic or basic conditions can promote side reactions and degradation, which may lead to polymerization. The rate of enamine formation and hydrolysis is pH-dependent, with an optimal range typically between pH 4 and 5.[3]

  • Presence of Catalysts: Trace amounts of metal ions or other catalytic impurities can initiate polymerization.

Q3: What types of inhibitors can be used to prevent the polymerization of this compound?

Several classes of chemical inhibitors can be employed to stabilize this compound. The choice of inhibitor and its concentration depends on the specific application (synthesis, purification, or storage).

Inhibitor ClassExamplesMechanism of ActionTypical Concentration Range (for related compounds)
Phenolic Compounds Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), 4-Methoxyphenol (MEHQ)Act as free-radical scavengers, terminating the polymer chain growth. Hydroquinone is particularly effective in the presence of oxygen.[2]0.01 - 1.0 wt%[4][5]
Hindered Amine Light Stabilizers (HALS) Derivatives of 2,2,6,6-tetramethylpiperidineAct as radical scavengers and are particularly effective against light-induced degradation.Not specified
Quinones 1,4-BenzoquinoneInhibit free-radical polymerization.1 x 10⁻⁷ - 1 x 10⁻⁴ mol/L[6]

Note: The optimal inhibitor and concentration should be determined experimentally for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: Polymerization during Synthesis (Knoevenagel Condensation)
  • Symptom: The reaction mixture becomes viscous, or a solid precipitate forms, leading to low yields of the desired product.

  • Possible Causes:

    • Excessive reaction temperature.

    • Prolonged reaction time.

    • Use of a strong base as a catalyst.[7]

    • Presence of impurities that can initiate polymerization.

  • Solutions:

    • Temperature Control: Maintain the reaction temperature at the lowest effective level. Monitor the reaction closely to avoid overheating.

    • Reaction Time: Optimize the reaction time to maximize the yield of the monomer while minimizing polymerization.

    • Catalyst Choice: Use a weak base catalyst, such as piperidine or pyridine, as is common for Knoevenagel condensations.[1][7]

    • Inhibitor Addition: Consider adding a small amount of a free-radical inhibitor, such as hydroquinone or BHT, to the reaction mixture.

Problem 2: Polymerization during Purification (Distillation)
  • Symptom: The compound polymerizes in the distillation flask or column, leading to product loss and difficulty in cleaning the equipment.

  • Possible Causes:

    • High distillation temperatures.

    • Presence of oxygen in the distillation apparatus.

    • Absence of a polymerization inhibitor.

  • Solutions:

    • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Use of Inhibitors: Add a non-volatile polymerization inhibitor, such as hydroquinone, to the distillation flask.

Problem 3: Degradation or Polymerization during Storage
  • Symptom: The stored compound darkens in color, becomes viscous, or solidifies over time.

  • Possible Causes:

    • Exposure to light and air.[8]

    • Storage at elevated temperatures.

    • Presence of moisture.

  • Solutions:

    • Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and air.[8]

    • Inert Atmosphere: For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing.

    • Refrigeration: Store the compound at a low temperature (refrigerated) to minimize thermal degradation.

    • Addition of a Stabilizer: Add a suitable storage stabilizer, such as BHT or hydroquinone, at an appropriate concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • Aniline

  • Dimethyl acetylenedicarboxylate

  • Weak base catalyst (e.g., piperidine)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Free-radical inhibitor (e.g., hydroquinone)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Set up a clean, dry round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent to the flask.

  • Add a catalytic amount of the weak base and a small amount of the polymerization inhibitor (e.g., 0.1 wt% hydroquinone).

  • Add aniline to the stirred solution.

  • Slowly add dimethyl acetylenedicarboxylate dropwise to the reaction mixture.

  • Gently heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, for example by vacuum distillation, ensuring a polymerization inhibitor is present in the distillation flask.

Visualizations

Troubleshooting Logic for Preventing Polymerization

Troubleshooting_Polymerization cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Storage Stage synthesis Polymerization During Synthesis? temp Control Temperature synthesis->temp Troubleshoot time Optimize Reaction Time synthesis->time Troubleshoot catalyst Use Weak Base Catalyst synthesis->catalyst Troubleshoot inhibitor_synthesis Add Inhibitor synthesis->inhibitor_synthesis Troubleshoot purification Polymerization During Purification? synthesis->purification temp->purification time->purification catalyst->purification inhibitor_synthesis->purification vacuum Use Vacuum Distillation purification->vacuum Troubleshoot inert_purification Use Inert Atmosphere purification->inert_purification Troubleshoot inhibitor_purification Add Inhibitor purification->inhibitor_purification Troubleshoot storage Degradation During Storage? purification->storage vacuum->storage inert_purification->storage inhibitor_purification->storage light Protect from Light storage->light Troubleshoot air Store Under Inert Gas storage->air Troubleshoot temp_storage Refrigerate storage->temp_storage Troubleshoot inhibitor_storage Add Stabilizer storage->inhibitor_storage Troubleshoot end Stable Product light->end air->end temp_storage->end inhibitor_storage->end start Start Experiment start->synthesis

Caption: Troubleshooting workflow for preventing polymerization.

Potential Polymerization Pathways

Polymerization_Pathways cluster_michael Aza-Michael Addition cluster_radical Free-Radical Polymerization monomer This compound michael_initiator Nucleophilic Attack (another monomer) monomer->michael_initiator radical_initiator Initiator (Heat, Light, O2) monomer->radical_initiator dimer Dimer/Oligomer michael_initiator->dimer radical Free Radical radical_initiator->radical polymer Polymer radical->polymer

Caption: Potential polymerization pathways.

References

Technical Support Center: Dimethyl 2-anilinobut-2-enedioate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Dimethyl 2-anilinobut-2-enedioate reactions. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and workup of this compound, which is typically prepared via the Knoevenagel condensation of aniline with dimethyl acetylenedicarboxylate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst issue: Inactive or insufficient amount of base catalyst. 3. Reagent quality: Degradation of aniline or dimethyl acetylenedicarboxylate.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. 2. Use a freshly opened or purified mild base catalyst such as piperidine or pyridine. Ensure the correct molar equivalents are used. 3. Use freshly distilled aniline and dimethyl acetylenedicarboxylate.
Presence of Multiple Spots on TLC After Reaction 1. Side reactions: Formation of bis-adducts or thermal cyclization to quinolone derivatives. 2. Unreacted starting materials: Incomplete reaction.1. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation. Purification via column chromatography will likely be necessary. 2. See "Low or No Product Yield".
Difficulty in Isolating the Product from the Reaction Mixture 1. Product is an oil: The product may not crystallize easily. 2. Emulsion formation during extraction: Presence of polar impurities or incorrect pH.1. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If unsuccessful, purify the product as an oil using column chromatography. 2. Add a saturated brine solution to the separatory funnel to break the emulsion. Adjust the pH of the aqueous layer if necessary.
Product is Contaminated with Starting Materials After Purification 1. Inefficient purification: Incorrect choice of recrystallization solvent or column chromatography eluent. 2. Co-elution of product and impurities: Similar polarities of the product and impurities.1. For recrystallization, test a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexane). For column chromatography, optimize the eluent system using TLC to achieve better separation. 2. Consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or employing a gradient elution.
Characterization Data (NMR, IR) Does Not Match Expected Spectra 1. Presence of impurities: Contamination with starting materials, side products, or residual solvent. 2. Incorrect product formation: The reaction may have yielded an unexpected isomer or a different compound altogether.1. Repurify the product. Analyze the spectra to identify the impurities. 2. Re-evaluate the reaction mechanism and conditions. Consider the possibility of alternative reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for a this compound synthesis?

A1: A general workup procedure involves the following steps:

  • Quenching: After the reaction is complete (as monitored by TLC), the reaction mixture is cooled to room temperature.

  • Solvent Removal: The reaction solvent is removed under reduced pressure.

  • Extraction: The residue is dissolved in an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic components, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is then purified by either recrystallization or column chromatography.

Q2: What are the best solvents for recrystallizing this compound?

A2: While the optimal solvent system should be determined experimentally, common choices for recrystallizing similar enamine compounds include mixed solvent systems like ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q3: What conditions are recommended for purifying this compound by column chromatography?

A3: For column chromatography, silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation between the product and any impurities. A typical starting point for the eluent could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired product.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A4: Based on the structure and data from similar compounds, the expected NMR signals are:

  • ¹H NMR (in CDCl₃):

    • ~3.6-3.8 ppm (singlets, 6H, two -OCH₃ groups)

    • ~5.0-5.5 ppm (singlet, 1H, vinylic proton)

    • ~6.8-7.4 ppm (multiplets, 5H, aromatic protons of the aniline ring)

    • ~9.5-10.5 ppm (broad singlet, 1H, N-H proton)

  • ¹³C NMR (in CDCl₃):

    • ~51-53 ppm (two -OCH₃ carbons)

    • ~90-100 ppm (vinylic CH carbon)

    • ~115-130 ppm (aromatic carbons)

    • ~140-145 ppm (vinylic carbon attached to nitrogen)

    • ~165-170 ppm (two ester carbonyl carbons)

Q5: What are the key signals to look for in the IR spectrum of this compound?

A5: Key infrared absorption bands to confirm the presence of the desired functional groups include:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹

  • C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹

  • C=C stretch (alkene and aromatic): Peaks in the range of 1500-1650 cm⁻¹

  • C-O stretch (ester): Peaks in the range of 1000-1300 cm⁻¹

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound
  • Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., methanol or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl acetylenedicarboxylate (1.0-1.2 eq) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of a mild base (e.g., piperidine or pyridine, ~0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup: Follow the general workup procedure described in FAQ Q1.

  • Purification: Purify the crude product by recrystallization or column chromatography as detailed in the FAQs Q2 and Q3.

  • Characterization: Confirm the structure and purity of the final product using NMR and IR spectroscopy (see FAQs Q4 and Q5).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reactants Aniline + Dimethyl Acetylenedicarboxylate catalyst Mild Base Catalyst (e.g., Piperidine) reaction_mixture Stirring at RT or Reflux catalyst->reaction_mixture quench Cool to RT reaction_mixture->quench solvent_removal Solvent Removal (Rotary Evaporation) quench->solvent_removal extraction Extraction (Ethyl Acetate, aq. HCl, aq. NaHCO₃, Brine) solvent_removal->extraction drying Drying (Na₂SO₄) & Concentration extraction->drying crude_product Crude Product drying->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure Dimethyl 2-anilinobut-2-enedioate purification_method->pure_product characterization NMR, IR Spectroscopy pure_product->characterization

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_workup_problems Workup Problems start Problem Encountered low_yield Low/No Yield start->low_yield impure_product Impure Product (TLC/NMR) start->impure_product workup_issue Workup Difficulty (Emulsion, Oily Product) start->workup_issue check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_reagents Check Reagent Quality low_yield->check_reagents check_catalyst Check Catalyst Activity low_yield->check_catalyst optimize_purification Optimize Purification (Recrystallization Solvent/Column Eluent) impure_product->optimize_purification check_side_reactions Investigate Side Reactions impure_product->check_side_reactions adjust_extraction Adjust Extraction Protocol (Brine, pH) workup_issue->adjust_extraction induce_crystallization Attempt to Induce Crystallization workup_issue->induce_crystallization use_chromatography Purify as Oil induce_crystallization->use_chromatography If fails

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

stability issues of Dimethyl 2-anilinobut-2-enedioate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of Dimethyl 2-anilinobut-2-enedioate during storage and experimentation. The information is based on general chemical principles and available data for this compound and related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through several pathways. The primary concerns are hydrolysis of the ester groups, oxidation of the enamine and aniline moieties, and potential photodegradation. The compound is reported to be relatively stable under normal conditions but is sensitive to strong acids, bases, and oxidizing agents[1][2]. It is also noted to be air and moisture sensitive.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition[2]. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against air and moisture-induced degradation. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to direct sunlight[2].

Q3: Can I store this compound in solution?

A3: While convenient, storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent and store at low temperatures (-20 °C or -80 °C) under an inert atmosphere. Studies on other compounds have shown that storage in DMSO at room temperature can lead to degradation over time[3][4]. The stability in any given solvent should be experimentally verified.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, the likely degradation products include:

  • Hydrolysis products: Under acidic or basic conditions, the dimethyl ester can hydrolyze to the corresponding monomethyl ester or the dicarboxylic acid[1].

  • Oxidation products: The enamine and aniline functionalities are susceptible to oxidation, which can lead to a variety of products, including colored impurities. The double bond can also be cleaved under strong oxidizing conditions[5].

  • Photodegradation products: Exposure to UV light may lead to complex degradation pathways.

Q5: I observe a color change in my sample of this compound upon storage. What does this indicate?

A5: A color change (e.g., from pale yellow to brown) is often an indication of degradation, likely due to oxidation of the aniline or enamine moiety. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC or LC-MS, before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation or hydrolysis due to improper storage (exposure to air, moisture, or light).- Confirm the identity and purity of the material using analytical techniques (e.g., NMR, HPLC, LC-MS).- If purity is compromised, consider purification (e.g., recrystallization or chromatography) if possible, or use a fresh batch.- Review storage conditions and ensure the container is tightly sealed and stored under an inert atmosphere, protected from light.
Inconsistent or poor results in experiments Degradation of the compound leading to lower active concentration or interfering impurities.- Run a purity check on the stored compound.- Prepare fresh solutions for each experiment from solid material if possible.- If using a stock solution, qualify its concentration and purity before use.
Precipitate formation in a stored solution The compound may have limited solubility or may be degrading to a less soluble product. The solvent may have absorbed water, reducing solubility.- Confirm the identity of the precipitate if possible.- Try gently warming and sonicating the solution to redissolve the precipitate.- If precipitation persists, filter the solution before use and determine the concentration of the filtrate.- For future, consider using a different solvent or storing at a more appropriate temperature.
Appearance of new peaks in HPLC or LC-MS analysis Chemical degradation of the compound.- Characterize the new peaks to understand the degradation pathway.- Compare the degradation profile with a freshly opened sample to confirm.- Optimize storage and handling procedures to minimize degradation.

Stability Data (Illustrative Example)

The following table presents hypothetical stability data for this compound to illustrate how such data would be presented. Actual stability data should be generated experimentally.

Condition Time Point Purity (%) by HPLC Appearance Key Degradants Observed
Solid, 25°C, Ambient Air, Light 0 Months99.5Pale yellow solid-
3 Months95.2Yellow solidHydrolysis product A
6 Months88.1Light brown solidHydrolysis product A, Oxidation product B
Solid, 4°C, Inert Atmosphere, Dark 0 Months99.5Pale yellow solid-
6 Months99.2Pale yellow solidNone detected
12 Months98.9Pale yellow solidTrace hydrolysis product A
In DMSO (10 mM), 25°C 0 Days99.4Colorless solution-
7 Days97.0Pale yellow solutionOxidation product B
30 Days91.5Yellow solutionOxidation product B, Hydrolysis product A

Experimental Protocols

Protocol 1: General Stability Testing of this compound

  • Sample Preparation: Aliquot the compound into several vials for each storage condition to be tested (e.g., solid at different temperatures, in different solvents).

  • Storage Conditions: Store the vials under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C). Include control samples stored under ideal conditions (e.g., -80°C, inert atmosphere).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze a vial from each condition.

    • Visual Inspection: Note any changes in color or physical state.

    • Purity Assessment: Use a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the purity and quantify any degradation products.

    • Mass Spectrometry: Use LC-MS to identify the mass of any new peaks to aid in the structural elucidation of degradation products.

  • Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate.

Visualizations

DegradationPathways Main This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) Main->Hydrolysis Oxidation Oxidation (Air, Peroxides) Main->Oxidation Photodegradation Photodegradation (UV Light) Main->Photodegradation DegradantA Mono/Di-carboxylic Acid Hydrolysis->DegradantA DegradantB Oxidized Products (e.g., N-oxides, colored impurities) Oxidation->DegradantB DegradantC Complex Photoproducts Photodegradation->DegradantC

Caption: Potential degradation pathways for this compound.

StabilityWorkflow start Start: Stability Study Design prep Prepare and Aliquot Samples start->prep store Store under Defined Conditions (Temp, Humidity, Light, Atmosphere) prep->store timepoint Pull Samples at Pre-defined Time Points store->timepoint analysis Analyze Samples timepoint->analysis end End: Evaluate Data & Determine Shelf-life timepoint->end Final Time Point visual Visual Inspection analysis->visual hplc HPLC for Purity analysis->hplc lcms LC-MS for Impurity ID hplc->lcms lcms->timepoint Next Time Point

Caption: General experimental workflow for a stability study.

TroubleshootingTree start Inconsistent Experimental Results? check_purity Check Purity of Compound (e.g., by HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_procedure Review Experimental Procedure (Reagents, Calculations, etc.) is_pure->check_procedure Yes purify Purify Compound or Use a New Batch is_pure->purify No

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of Dimethyl 2-anilinobut-2-enedioate and Related Diesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for Dimethyl 2-anilinobut-2-enedioate and structurally related dimethyl esters. Due to the limited availability of direct experimental mass spectra for this compound, this comparison focuses on predicting its fragmentation pattern based on the known mass spectral behavior of analogous compounds and the fragmentation principles of its constituent functional groups. The guide presents experimental data for comparable compounds, outlines a general experimental protocol for mass spectrometry analysis, and visualizes the expected fragmentation pathways.

Predicted Mass Spectrum and Fragmentation of this compound

This compound (C12H13NO4, MW: 235.24 g/mol ) is an enamine derivative, and its mass spectrum under electron ionization (EI) is expected to exhibit characteristic fragmentation patterns influenced by the aniline and dimethyl ester moieties. The molecular ion peak ([M]•+) at m/z 235 would be of significant interest.

Key predicted fragmentation pathways include:

  • Loss of a methoxy group (-OCH3): A common fragmentation for methyl esters, leading to a fragment at m/z 204.

  • Loss of a methoxycarbonyl group (-COOCH3): Another characteristic ester cleavage, resulting in a fragment at m/z 176.

  • Cleavage of the aniline group: Fragmentation of the aniline ring can lead to characteristic ions. For instance, the loss of the entire aniline group could result in a fragment at m/z 143.

  • Rearrangement reactions: Intramolecular rearrangements, common in mass spectrometry, could also lead to unique fragment ions.

Comparison with Structurally Similar Diesters

To understand the potential fragmentation of this compound, it is valuable to compare it with the known mass spectra of related dimethyl esters. The following table summarizes the key mass spectral data for several analogous compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Interpretation
This compound (Predicted) C12H13NO4235.24235 ([M]•+), 204 ([M-OCH3]+), 176 ([M-COOCH3]+), 143, ...
Dimethyl maleate C6H8O4144.12144 ([M]•+), 113 ([M-OCH3]+), 85 ([M-COOCH3]+), 59 ([COOCH3]+)
Dimethyl fumarate C6H8O4144.12144 ([M]•+), 113 ([M-OCH3]+), 85 ([M-COOCH3]+), 59 ([COOCH3]+)[1]
Dimethyl citraconate C7H10O4158.15158 ([M]•+), 127 ([M-OCH3]+), 99 ([M-COOCH3]+), 59 ([COOCH3]+)[2]
Dimethyl succinate C6H10O4146.14146 ([M]•+), 115 ([M-OCH3]+), 101, 87, 74, 59 ([COOCH3]+)[3]

The comparison highlights that the loss of methoxy and methoxycarbonyl groups is a common feature for all these dimethyl esters. The presence of the aniline group in this compound is expected to introduce additional, unique fragmentation pathways not observed in the simpler diesters.

Experimental Protocol for Mass Spectrometry Analysis

The following is a general protocol for obtaining electron ionization mass spectra of compounds like this compound.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Detector: Electron Multiplier

3. GC-MS Parameters (if applicable):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Transfer Line Temperature: 280 °C

4. Data Acquisition:

  • Acquire data over a mass range of m/z 40-500.

  • The data system will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak.

5. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate a generic experimental workflow for GC-MS analysis and the predicted fragmentation pathway of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Compound Solution Injector Injector Sample->Injector Injection GC_Column GC Column Injector->GC_Column Vaporization Ion_Source Ion Source (EI) GC_Column->Ion_Source Separation & Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data System Detector->Data_System Signal Detection Spectrum Mass Spectrum Data_System->Spectrum Data Processing

Caption: A generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Fragmentation_Pathway M This compound [M]•+ m/z = 235 F1 [M - OCH3]+ m/z = 204 M->F1 - OCH3 F2 [M - COOCH3]+ m/z = 176 M->F2 - COOCH3 F3 Aniline fragment (e.g., C6H5NH2•+) m/z = 93 M->F3 cleavage F4 Other fragments M->F4 rearrangement

Caption: Predicted major fragmentation pathways for this compound.

References

FT-IR Spectrum and Functional Group Analysis: A Comparative Guide for Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Dimethyl 2-anilinobut-2-enedioate, a compound of interest in synthetic chemistry and drug discovery. By comparing its spectral features with those of related molecules, this document aims to facilitate the accurate identification and characterization of this and similar compounds.

FT-IR Spectral Data of this compound

The structure of this compound contains several key functional groups: a secondary aromatic amine (enamine), an α,β-unsaturated ester, and an aromatic ring. Each of these groups gives rise to characteristic absorption bands in the IR spectrum. The expected vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibration Mode
3350 - 3310MediumSecondary Amine (N-H)Stretch
3100 - 3000Medium-WeakAromatic C-HStretch
3000 - 2850Medium-WeakAliphatic C-H (Methyl)Stretch
1730 - 1715Strongα,β-Unsaturated Ester (C=O)Stretch
1680 - 1640MediumAlkene (C=C, conjugated)Stretch
1600 - 1475Medium-WeakAromatic Ring (C=C)Stretch
1335 - 1250StrongAromatic Amine (C-N)Stretch
1300 - 1000Strong (multiple bands)Ester (C-O)Stretch
900 - 675StrongAromatic Ring (C-H)Out-of-plane Bend

Comparative FT-IR Analysis

To highlight the unique spectral features of this compound, its expected FT-IR absorption bands are compared with two alternative compounds: Diethyl Succinate , a saturated aliphatic diester, and Dimethyl 2-aminobut-2-enedioate , a primary enamine lacking the aromatic ring on the nitrogen atom.

Functional Group VibrationThis compoundAlternative 1: Diethyl SuccinateAlternative 2: Dimethyl 2-aminobut-2-enedioate
N-H Stretch 3350 - 3310 cm⁻¹ (single peak)Absent~3400 & ~3300 cm⁻¹ (two peaks)
C-H Stretch (Aromatic) 3100 - 3000 cm⁻¹AbsentAbsent
C-H Stretch (Aliphatic) 3000 - 2850 cm⁻¹3000 - 2850 cm⁻¹3000 - 2850 cm⁻¹
C=O Stretch (Ester) 1730 - 1715 cm⁻¹ (conjugated)1750 - 1735 cm⁻¹ (saturated)1730 - 1715 cm⁻¹ (conjugated)
C=C Stretch 1680 - 1640 cm⁻¹Absent1680 - 1640 cm⁻¹
N-H Bend Weak/AbsentAbsent1650 - 1580 cm⁻¹ (medium)
C=C Stretch (Aromatic) 1600 - 1475 cm⁻¹AbsentAbsent
C-N Stretch 1335 - 1250 cm⁻¹ (aromatic)Absent1250 - 1020 cm⁻¹ (aliphatic)
C-O Stretch 1300 - 1000 cm⁻¹1300 - 1000 cm⁻¹1300 - 1000 cm⁻¹

Analysis of Comparison:

  • The N-H stretching region clearly distinguishes the three compounds. This compound, a secondary amine, is expected to show a single N-H band, while the primary amine in Alternative 2 shows two distinct bands.[1][2] Diethyl succinate lacks an N-H bond entirely.

  • The C=O stretching frequency for this compound is lower than that of the saturated Diethyl Succinate.[3] This shift to a lower wavenumber (1730-1715 cm⁻¹) is characteristic of α,β-unsaturated esters due to resonance delocalization of electrons, which weakens the carbonyl double bond.[3][4]

  • The presence of aromatic C-H and C=C stretching bands are unique identifiers for this compound compared to the other two aliphatic compounds.[5]

  • The C-N stretching band is expected to be at a higher frequency and stronger for the aromatic amine in the target compound compared to the aliphatic amine in Alternative 2.[1]

Experimental Workflow and Data Interpretation

The process of analyzing a compound like this compound using FT-IR follows a structured workflow from sample preparation to final analysis.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Deposit Deposit on Salt Plate (NaCl/KBr) Dissolve->Deposit Evaporate Evaporate Solvent to form Thin Film Deposit->Evaporate Background Run Background Spectrum (Air) Evaporate->Background Acquire Acquire Sample Spectrum Background->Acquire Process Fourier Transform (Interferogram -> Spectrum) Acquire->Process Identify Identify Key Peaks (Wavenumber cm⁻¹) Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare with Reference Spectra Assign->Compare Conclusion Confirm Structure Compare->Conclusion

Caption: Workflow for FT-IR analysis of a solid organic compound.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (Thin Film Method)

This protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a solid organic compound such as this compound.

Materials:

  • FT-IR Spectrometer

  • Salt plates (e.g., NaCl or KBr), stored in a desiccator

  • Sample of this compound (~10-20 mg)

  • Volatile solvent in which the sample is soluble (e.g., dichloromethane or acetone)

  • Pipette or glass rod

  • Kimwipes and cleaning solvent (e.g., acetone)

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the sample compartment is clean and dry.

  • Background Spectrum: Run a background spectrum with an empty sample holder. This measures the ambient atmosphere (CO₂ and water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Preparation (Thin Solid Film Method):

    • Place a small amount (~10-20 mg) of the solid sample into a clean, dry vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane) to completely dissolve the solid.[3]

    • Using a clean pipette, place one or two drops of the resulting solution onto the center of a clean, dry salt plate.[3]

    • Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.[3] If the film is too thick (resulting in overly intense, flattened peaks), it can be thinned by washing the plate with a small amount of clean solvent. If it is too thin (weak peaks), another drop of the solution can be added.

  • Data Acquisition:

    • Carefully place the salt plate with the sample film into the sample holder in the spectrometer.

    • Acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument's software will perform a Fourier transform on the raw data (interferogram) to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and correlate their positions with known functional group absorption frequencies using correlation tables.

  • Cleaning: After the analysis, thoroughly clean the salt plate with a suitable solvent (like dry acetone) and a soft Kimwipe. Return the clean, dry plate to the desiccator to prevent damage from atmospheric moisture.

References

A Comparative Guide to Dimethyl 2-Anilinobut-2-enedioate and its Diethyl Ester Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Dimethyl 2-anilinobut-2-enedioate and its diethyl ester analog, offering insights into their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, presenting available experimental data and detailed protocols to support further investigation.

Introduction

This compound and its diethyl ester analog are unsaturated dicarboxylic acid esters containing an aniline moiety. These compounds are of interest in medicinal chemistry and organic synthesis due to their structural features, which suggest potential for biological activity and utility as versatile chemical intermediates. The variation in the ester alkyl group, from methyl to ethyl, can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its metabolic stability and biological efficacy. This guide aims to provide a comparative overview of these two analogs to inform research and development efforts.

Synthesis and Reaction Mechanisms

Both dimethyl and diethyl 2-anilinobut-2-enedioate can be synthesized through nucleophilic addition-elimination reactions. The choice of starting materials dictates the final ester group.

Synthesis of this compound: This is typically achieved via a Knoevenagel condensation reaction between aniline and dimethyl acetylenedicarboxylate. The reaction proceeds through a nucleophilic attack of the aniline nitrogen on one of the sp-hybridized carbons of the acetylenedicarboxylate, followed by proton transfer.

Synthesis of Diethyl 2-Anilinobut-2-enedioate: A common route for the diethyl analog involves the reaction of aniline with diethyl chloromaleate or diethyl chlorofumarate in the presence of a base and a phase transfer catalyst.[1] Alternatively, a reaction analogous to the Gould-Jacobs reaction, involving the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, can yield similar structures and suggests a plausible route.[2]

Below is a generalized workflow for the synthesis of these compounds.

cluster_synthesis Synthesis Workflow Aniline Aniline Reaction_DM Knoevenagel Condensation Aniline->Reaction_DM Reaction_DE Nucleophilic Substitution Aniline->Reaction_DE DMAD Dimethyl Acetylenedicarboxylate DMAD->Reaction_DM DECM Diethyl Chloromaleate DECM->Reaction_DE Base Base (e.g., Na2CO3) Base->Reaction_DE Catalyst Phase Transfer Catalyst Catalyst->Reaction_DE Product_DM This compound Reaction_DM->Product_DM Product_DE Diethyl 2-anilinobut-2-enedioate Reaction_DE->Product_DE

A generalized workflow for the synthesis of the dimethyl and diethyl analogs.
Experimental Protocols

Protocol 1: Synthesis of this compound (Knoevenagel Condensation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagent: Slowly add dimethyl acetylenedicarboxylate (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Synthesis of Diethyl 2-Anilinobut-2-enedioate (from Diethyl Chloromaleate) [1]

  • Reaction Setup: To a stirred solution of diethyl chloromaleate (1.0 eq) in toluene, add aniline (1.0 eq), an aqueous solution of sodium carbonate (1.3 eq, 23.5% w/w), and tetra-n-butylammonium bromide (0.05 eq).[1]

  • Reaction: Heat the reaction mixture to 95°C and maintain this temperature for 2 hours.[1]

  • Phase Separation: After cooling, add toluene to facilitate phase separation. The organic phase is separated.[1]

  • Purification: The organic layer is washed with water and dried. The product, diethyl anilinofumarate (a stereoisomer), is obtained after azeotropic distillation.[1] Further purification can be achieved by column chromatography.

Physicochemical Properties

PropertyThis compoundDiethyl 2-anilinobut-2-enedioate (Analog Data)
Molecular Formula C₁₂H₁₃NO₄[3]C₁₄H₁₇NO₄
Molecular Weight 235.24 g/mol [3]263.29 g/mol
Appearance Clear to pale yellow liquid[3]Likely a liquid
Boiling Point ~210 °C[3]Expected to be higher than the dimethyl analog (~225 °C for diethyl but-2-enedioate)[4]
Density ~1.1 g/cm³[3]Likely similar to the dimethyl analog (~1.064 g/mL for diethyl but-2-enedioate)[4]
Solubility Soluble in organic solvents like ethanol and acetone[3]Expected to have higher solubility in nonpolar organic solvents and lower solubility in polar solvents compared to the dimethyl analog.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of these compounds. Below are the expected characteristic spectral features.

Spectroscopic DataThis compound (Expected)Diethyl 2-anilinobut-2-enedioate (from Analog Data)
¹H NMR Signals for aromatic protons, a vinyl proton, an N-H proton, and two distinct methyl ester singlets.Signals for aromatic protons, a vinyl proton, an N-H proton, and ethyl ester signals (a quartet and a triplet).
¹³C NMR Resonances for aromatic carbons, olefinic carbons, and carbonyl carbons of the ester groups, along with methyl carbons.Resonances for aromatic carbons, olefinic carbons, carbonyl carbons, and ethyl carbons (methylene and methyl).
IR Spectroscopy Characteristic N-H stretching (~3400 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), and C=C stretching (~1645 cm⁻¹).[3]Similar N-H, C=O, and C=C stretching frequencies are expected. For diethyl fumarate, C=O stretch is observed at 1728 cm⁻¹.

Biological Activity: A Comparative Perspective

Direct comparative biological studies on these two specific analogs are limited. However, based on related structures and general principles of medicinal chemistry, we can infer potential differences in their biological profiles.

Putative Antifungal Activity

Compounds structurally related to the diethyl analog, specifically diethyl 2-((arylamino)methylene)malonates, have demonstrated promising antifungal activity against Fusarium oxysporum.[5] This suggests that both the dimethyl and diethyl 2-anilinobut-2-enedioates may possess similar antifungal properties. The mechanism of action for such compounds could involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.

A hypothetical signaling pathway for the antifungal action of these compounds, possibly involving the inhibition of a critical fungal enzyme like glucosamine-6-phosphate synthase, is depicted below.[6]

cluster_pathway Putative Antifungal Signaling Pathway Compound Anilinobut-2-enedioate Analog Enzyme Fungal Glucosamine-6-Phosphate Synthase Compound->Enzyme binds to Product Glucosamine-6-Phosphate Enzyme->Product Inhibition Inhibition Substrate Fructose-6-Phosphate + Glutamine Substrate->Enzyme Chitin_Synthase Chitin Synthase Product->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Synthesis Chitin->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis disruption leads to

Hypothetical pathway of antifungal action.
Influence of the Ester Group on Bioactivity and Metabolism

The choice of the ester group (methyl vs. ethyl) can have a significant impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Metabolic Stability: In general, methyl esters are found to be more stable towards hydrolysis by plasma and liver esterases compared to their ethyl counterparts.[7][8] This suggests that this compound might have a longer biological half-life than its diethyl analog.

  • Lipophilicity: Ethyl esters are generally more lipophilic than their corresponding methyl esters. This increased lipophilicity can affect cell membrane permeability and, consequently, the compound's ability to reach its intracellular target.

  • Steric Effects: The bulkier ethyl group might influence the binding affinity of the molecule to its biological target compared to the smaller methyl group.

Experimental Protocol for In Vitro Antimicrobial Assay (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Fusarium oxysporum or a bacterial strain) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds (dimethyl and diethyl analogs) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Both this compound and its diethyl ester analog are accessible synthetically and represent interesting scaffolds for further chemical and biological exploration. The available data and established chemical principles suggest that the diethyl analog will exhibit increased lipophilicity and potentially different metabolic stability compared to the dimethyl compound. While direct comparative biological data is currently lacking, the antifungal activity of related structures provides a strong rationale for investigating these compounds as potential antimicrobial agents. The choice between the dimethyl and diethyl ester in a drug discovery program would depend on the desired balance of potency, metabolic stability, and pharmacokinetic properties. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of these promising molecules.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of Dimethyl 2-anilinobut-2-enedioate and Other Enoates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular building blocks is paramount. This guide provides a comprehensive comparison of the reactivity of Dimethyl 2-anilinobut-2-enedioate against other common enoates, supported by experimental data and detailed protocols. We will explore its behavior in key organic reactions, offering insights into its potential applications in synthesis and medicinal chemistry.

This compound, an enamine-type diester, presents a unique reactivity profile stemming from the electronic interplay between the aniline moiety and the electron-withdrawing ester groups. This guide will focus on its performance in two fundamental transformations: the Michael addition and the Diels-Alder reaction, comparing it with representative electron-poor and electron-rich enoates.

Comparative Reactivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The reactivity of an enoate in this reaction is heavily influenced by the electronic nature of its substituents.

This compound possesses an electron-donating aniline group attached to the β-carbon of the enoate system. This enamine character significantly increases the electron density of the double bond, making it a potent nucleophile in its own right, but it also deactivates the double bond towards traditional Michael acceptors.

In contrast, dimethyl maleate and dimethyl fumarate are classic Michael acceptors. The two electron-withdrawing ester groups render the β-carbon electrophilic and susceptible to attack by nucleophiles.

EnoateNucleophileReaction ConditionsYield (%)Reference
Dimethyl maleateCyclohexylamineSolvent-free, Room Temp.High[1]
Dimethyl fumarateCyclohexylamineSolvent-free, Room Temp.Lower than maleate[2]
This compound(as nucleophile)N/AN/A

Table 1: Comparison of yields in the aza-Michael addition of cyclohexylamine to different enoates.

As indicated in the table, the reaction of amines with dimethyl maleate is highly efficient even under mild, catalyst-free conditions[1]. The reaction with dimethyl fumarate is comparatively slower[2]. This difference is attributed to the cis geometry of dimethyl maleate, which results in greater ring strain in the transition state, thereby increasing its reactivity.

While quantitative data for the direct Michael addition to this compound is scarce due to its electron-rich nature, its enamine character suggests it would be a poor Michael acceptor. Instead, it is more likely to act as the nucleophilic component in reactions with strong electrophiles.

Experimental Protocol: Aza-Michael Addition of Aniline to Dimethyl Maleate

This protocol describes a representative aza-Michael addition, which can be conceptually compared to the formation of this compound from aniline and dimethyl acetylenedicarboxylate.

Materials:

  • Aniline

  • Dimethyl maleate

  • Solvent (e.g., acetonitrile or solvent-free)

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and dimethyl maleate (1.0 eq).

  • If using a solvent, add acetonitrile to achieve a desired concentration.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Michael_Addition_Workflow Reactants Aniline + Dimethyl Maleate Mixing Mixing (Solvent or Solvent-free) Reactants->Mixing Reaction Stirring at Room Temperature Mixing->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Dimethyl 2-(phenylamino)succinate Purification->Product

Figure 1: Workflow for the aza-Michael addition of aniline to dimethyl maleate.

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The reactivity of an enoate as a dienophile is enhanced by the presence of electron-withdrawing groups.

Dimethyl maleate and dimethyl fumarate are effective dienophiles due to their two ester groups. Their reactivity can be further enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygens and increase the electrophilicity of the double bond[3][4][5].

This compound , with its electron-rich enamine character, is expected to be a poor dienophile in normal electron-demand Diels-Alder reactions. However, its increased HOMO (Highest Occupied Molecular Orbital) energy makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-poor diene.

For a comparative context, we can examine the reactivity of N-phenylmaleimide , an N-aryl substituted dienophile, which exhibits high reactivity in Diels-Alder reactions.

DienophileDieneReaction ConditionsYield (%)Reference
N-phenylmaleimide1,3-CyclohexadieneEthyl acetate, reflux, 2.5 h91[6]
Maleic anhydrideCyclopentadieneSealed tube, 185°CHigh[2]
Dimethyl maleateCyclopentadieneLewis acid catalysisHigh[3][4][5]

Table 2: Comparison of yields in Diels-Alder reactions with various dienophiles.

The high yield obtained in the reaction of N-phenylmaleimide with 1,3-cyclohexadiene under relatively mild conditions highlights the effectiveness of N-aryl substituted systems as dienophiles[6]. This provides a benchmark against which the reactivity of other enoates can be assessed.

Experimental Protocol: Diels-Alder Reaction of N-Phenylmaleimide with 1,3-Cyclohexadiene

Materials:

  • N-Phenylmaleimide

  • 1,3-Cyclohexadiene

  • Ethyl acetate

Procedure:

  • Dissolve N-phenylmaleimide (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a reflux condenser.

  • Add 1,3-cyclohexadiene (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold ethyl acetate.

  • Dry the product to obtain the endo-cis-adduct.

Diels_Alder_Workflow Reactants N-Phenylmaleimide + 1,3-Cyclohexadiene Dissolution Dissolve in Ethyl Acetate Reactants->Dissolution Reaction Reflux (2.5 hours) Dissolution->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Product Precipitation Cooling->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Product endo-cis-Adduct Isolation->Product

Figure 2: Workflow for the Diels-Alder reaction of N-phenylmaleimide.

Conclusion

This compound exhibits a distinct reactivity profile compared to simple electron-poor enoates like dimethyl maleate and dimethyl fumarate. Its enamine character renders it a poor Michael acceptor and a weak dienophile in normal electron-demand Diels-Alder reactions. However, this same electronic feature makes it a potent nucleophile, suggesting its utility in reactions where it can act as the electron-rich component.

In contrast, dimethyl maleate and dimethyl fumarate are excellent electrophiles in Michael additions and effective dienophiles in Diels-Alder reactions. Their reactivity is well-documented and can be tuned by reaction conditions and catalysis.

This comparative guide highlights the importance of substituent effects in modulating the reactivity of enoates. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the development of novel molecular entities. Further quantitative kinetic studies on this compound are warranted to fully elucidate its reaction profile and expand its synthetic applications.

References

comparative study of different synthetic routes to Dimethyl 2-anilinobut-2-enedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic methodologies for the preparation of Dimethyl 2-anilinobut-2-enedioate, a valuable intermediate in organic synthesis. The comparison focuses on key performance indicators such as reaction time, yield, and reaction conditions, supported by detailed experimental protocols.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to this compound, highlighting the significant advantages of microwave-assisted synthesis in terms of reaction time.

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-Assisted Synthesis
Reaction Time 18 hours~10 minutes
Temperature Reflux (Methanol, ~65 °C)110 °C
Yield ~83%>90%
Solvent MethanolEthanol
Catalyst None specified (thermal)Catalyst-free
Energy Input Sustained heatingShort, high-energy irradiation

Experimental Protocols

Route 1: Synthesis via Conventional Heating

This method involves the direct reaction of aniline with dimethyl acetylenedicarboxylate (DMAD) in methanol under reflux conditions.

Materials:

  • Aniline (purified)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol

  • Ether

  • 0.5 N HCl

  • Saturated NaCl solution

  • MgSO4

  • Silica gel for flash chromatography

  • Hexane/EtOAc (80/20) mixture

Procedure:

  • In a round-bottom flask, dissolve 15.0 g (0.16 mole) of purified aniline and 19.8 ml (0.15 mole) of dimethyl acetylenedicarboxylate in 400 ml of methanol.

  • Reflux the reaction mixture for 18 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in ether.

  • Wash the ether solution consecutively with 0.5 N HCl, water, and saturated NaCl solution.

  • Dry the organic layer over MgSO4 and concentrate.

  • Purify the crude product by flash chromatography on silica gel using an 80/20 hexane/EtOAc eluent to yield the final product as a light yellow oil (29.14 g).

Route 2: Microwave-Assisted Synthesis

This proposed method leverages the advantages of microwave irradiation to significantly reduce reaction times while maintaining high product yields, as supported by literature on similar reactions.[1]

Materials:

  • Aniline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of aniline and dimethyl acetylenedicarboxylate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 110 °C for approximately 10 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by recrystallization or column chromatography if necessary to achieve high purity.

Synthetic Pathway and Methodological Comparison

The synthesis of this compound from aniline and dimethyl acetylenedicarboxylate proceeds via a Michael addition reaction. The following diagram illustrates this general pathway and highlights the two different methodological approaches.

G cluster_reactants Reactants cluster_methods Synthetic Methods cluster_product Product Aniline Aniline Intermediate DMAD Dimethyl Acetylenedicarboxylate (DMAD) Conventional Conventional Heating (Methanol, 18h, Reflux) Product This compound Conventional->Product Yield: ~83% Microwave Microwave-Assisted (Ethanol, ~10 min, 110°C) Microwave->Product Yield: >90% Intermediate->Conventional Intermediate->Microwave

Caption: Comparative workflow of this compound synthesis.

Discussion

The primary synthetic route to this compound is the reaction between aniline and dimethyl acetylenedicarboxylate (DMAD). While the conventional heating method provides a good yield, it requires a significantly long reaction time of 18 hours.

In contrast, microwave-assisted organic synthesis (MAOS) presents a more efficient alternative. By utilizing microwave irradiation, the reaction time can be dramatically reduced to mere minutes, with reported yields often exceeding those of conventional methods.[1] This rapid and efficient heating is a significant advantage in terms of energy consumption and laboratory throughput.

The choice of solvent may also play a role in reaction efficiency, with ethanol being a common choice for microwave-assisted reactions due to its ability to absorb microwave energy effectively. The work-up and purification procedures for both methods are generally similar, involving solvent removal and chromatographic purification or recrystallization.

For researchers and professionals in drug development, the microwave-assisted route offers a clear advantage for rapid synthesis and optimization of derivatives, facilitating faster lead compound generation and structure-activity relationship studies.

References

Safety Operating Guide

Proper Disposal of Dimethyl 2-Anilinobut-2-enedioate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling Dimethyl 2-anilinobut-2-enedioate. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.

This compound is a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage. Adherence to the following procedures is critical to mitigate risks associated with its use and disposal.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

  • Spill Management: In case of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

PropertyValueSource
Physical StateLiquid[1]
Boiling PointApprox. 210 °C[1]
Flash Point> 100 °C[1]
SolubilitySoluble in organic solvents[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a designated and compatible waste container.

    • The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic. Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the appropriate hazard symbols (e.g., corrosive, harmful).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, heat sources, and open flames.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste material.

Experimental Workflow for Disposal

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal start Start: Generation of This compound Waste collect 1. Collect Waste in Compatible Container start->collect Immediate Action label_container 2. Label Container with 'Hazardous Waste' and Chemical Name collect->label_container store 3. Store in Designated Secure Area label_container->store contact 4. Contact Licensed Hazardous Waste Company store->contact Logistical Step transport 5. Arrange for Waste Collection contact->transport end End: Proper Disposal by Certified Facility transport->end

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide is intended to ensure that all handling and disposal of this compound is conducted with the utmost care for safety and environmental responsibility. For further information, consult the specific Safety Data Sheet (SDS) for this chemical or contact your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.